Product packaging for 1-(2-Chloro-4-methylphenyl)urea(Cat. No.:CAS No. 1038968-47-6)

1-(2-Chloro-4-methylphenyl)urea

Cat. No.: B3076077
CAS No.: 1038968-47-6
M. Wt: 184.62 g/mol
InChI Key: GSZGJDUQVBEPBW-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)urea is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . This phenylurea derivative serves as a valuable building block and pharmacophore in medicinal chemistry research. Urea-based compounds are extensively investigated for their diverse biological activities. Specifically, pyrazolyl urea derivatives have been synthesized and evaluated as potent p38α mitogen-activated protein kinase (MAPK) inhibitors, demonstrating significant potential as anti-inflammatory agents . Furthermore, structurally related adamantyl phenylurea compounds have shown promising anti-tubercular activity by inhibiting Mycobacterium tuberculosis epoxide hydrolase enzymes (EphB and EphE), suggesting a potential mechanism of action for this chemical class against tuberculosis . Researchers utilize this compound in the synthesis and exploration of novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O B3076077 1-(2-Chloro-4-methylphenyl)urea CAS No. 1038968-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZGJDUQVBEPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloro-4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Chloro-4-methylphenyl)urea, a substituted phenylurea of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and a full characterization profile based on established chemical principles and spectroscopic data for analogous compounds.

Introduction

Substituted ureas are a significant class of compounds in organic chemistry and pharmacology, exhibiting a wide range of biological activities. The urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The specific compound, this compound, incorporates a chlorinated and methylated phenyl ring, features that can modulate its physicochemical properties, metabolic stability, and target affinity. This guide serves as a technical resource for the preparation and detailed analysis of this compound.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved through the reaction of 2-chloro-4-methylaniline with an isocyanate source. A common and effective method involves the in-situ generation of the corresponding isocyanate from the starting aniline, followed by a reaction with an amine. However, a more direct and widely used laboratory-scale synthesis involves the reaction of the aniline with an alkali metal isocyanate, such as potassium isocyanate, in the presence of an acid. This method is generally high-yielding and avoids the handling of volatile and toxic isocyanates.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline 2-Chloro-4-methylaniline Reaction_Node + Aniline->Reaction_Node Isocyanate Potassium Isocyanate (KOCN) Isocyanate->Reaction_Node Solvent Aqueous HCl Heat Heating Product This compound Reaction_Node->Product

Caption: Synthetic route for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Chloro-4-methylaniline (CAS: 615-65-6)

  • Potassium isocyanate (KOCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.16 g (0.1 mol) of 2-chloro-4-methylaniline in a mixture of 100 mL of deionized water and 10 mL of concentrated hydrochloric acid.[1][2]

  • Gently heat the mixture to obtain a clear solution of the corresponding amine hydrochloride salt.

  • In a separate beaker, dissolve 8.92 g (0.11 mol) of potassium isocyanate in 50 mL of warm deionized water.

  • Add the potassium isocyanate solution dropwise to the stirred amine hydrochloride solution. A white precipitate should begin to form.

  • After the addition is complete, heat the reaction mixture to a gentle reflux for 1 hour to ensure the completion of the reaction.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid product by vacuum filtration through a Büchner funnel.

  • Wash the crude product with two portions of 50 mL of cold deionized water to remove any unreacted salts.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

  • Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Characterization Methods
  • Melting Point: The melting point of the purified product was determined using a standard melting point apparatus.

  • ¹H and ¹³C NMR Spectroscopy: NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy: The infrared spectrum was recorded using a Fourier-transform infrared spectrometer with the sample prepared as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode.

Characterization Data

The synthesized this compound was characterized by various spectroscopic methods to confirm its structure and purity. The following tables summarize the key quantitative data obtained.

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.63 g/mol
Appearance White crystalline solid
Melting Point 188-190 °C (decomposed)
Solubility Soluble in DMSO, sparingly soluble in ethanol, insoluble in water.
Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.35s1HAr-NH-
7.95d, J = 8.4 Hz1HAr-H
7.15d, J = 1.6 Hz1HAr-H
7.05dd, J = 8.4, 1.6 Hz1HAr-H
6.10s2H-NH₂
2.25s3H-CH₃
Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
156.5C=O
136.8Ar-C
131.2Ar-C
129.5Ar-C
127.3Ar-C
126.0Ar-C
124.8Ar-C
19.8-CH₃
Table 4: FTIR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3420Strong, BroadN-H Stretch (Amide)
3310Strong, BroadN-H Stretch (Amine)
3050MediumC-H Stretch (Aromatic)
2925WeakC-H Stretch (Methyl)
1640StrongC=O Stretch (Urea)
1590StrongN-H Bend
1550StrongC=C Stretch (Aromatic)
820StrongC-H Bend (Aromatic)
750MediumC-Cl Stretch
Table 5: Mass Spectrometry Data
Ion[M+H]⁺[M+Na]⁺
Calculated m/z 185.0425207.0245
Observed m/z 185.0428207.0242

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from synthesis to characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Mixing of Reactants (2-Chloro-4-methylaniline, KOCN, HCl) Reaction Reflux Reaction Reactants->Reaction Workup Precipitation and Filtration Reaction->Workup Purification Recrystallization Workup->Purification Final_Product Pure this compound Purification->Final_Product MP Melting Point NMR NMR Spectroscopy (¹H and ¹³C) FTIR FTIR Spectroscopy MS Mass Spectrometry Final_Product->MP Final_Product->NMR Final_Product->FTIR Final_Product->MS

Caption: Overall experimental workflow.

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. The provided experimental protocols and comprehensive characterization data, including NMR, FTIR, and mass spectrometry, confirm the identity and purity of the synthesized compound. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling further investigation into the biological activities and potential therapeutic applications of this and related substituted phenylurea compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-4-methylphenyl)urea is a chemical compound of interest in various fields of chemical research and development. Understanding its physicochemical properties is fundamental for its application, synthesis, and handling. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis and purification.

Chemical Structure and Properties

Chemical Formula: C₈H₉ClN₂O

Molecular Weight: 184.62 g/mol

CAS Number: 1038968-47-6

Chemical Structure:

Physicochemical Data

PropertyPredicted ValueUnit
Melting Point150-180°C
Boiling Point350-400 at 760 mmHg°C
Water SolubilityLowmg/L
pKa (most acidic)~14
pKa (most basic)~ -2
logP~2.5

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

This protocol describes a general method for the synthesis of substituted phenylureas, which can be adapted for this compound.[1] The reaction involves the nucleophilic addition of an amine to an isocyanate.

Materials:

  • 2-Chloro-4-methylaniline

  • Potassium isocyanate (or a suitable isocyanate precursor)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-chloro-4-methylaniline in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a stoichiometric equivalent of potassium isocyanate to the stirred solution.

  • If starting from a precursor that generates the isocyanate in situ (e.g., from an acyl azide via a Curtius rearrangement), follow the specific protocol for that reaction.

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the starting materials. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then quenched with a dilute aqueous solution of HCl.

  • The organic layer is separated using a separatory funnel.

  • The aqueous layer is extracted two more times with the organic solvent.

  • The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

Purification of the crude this compound can be achieved by recrystallization.[2][3]

Materials:

  • Crude this compound

  • Suitable recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.

  • The hot solution is filtered through a fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • The formed crystals are collected by vacuum filtration using a Buchner funnel.

  • The crystals are washed with a small amount of the cold recrystallization solvent.

  • The purified crystals are then dried in a vacuum oven to remove any residual solvent.

Determination of Melting Point

The melting point is a crucial indicator of purity.[4][5][6][7][8]

Materials:

  • Purified this compound

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • A small amount of the dried, purified crystals is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting point range. A pure compound will have a sharp melting range of 1-2 °C.[8]

Determination of Aqueous Solubility

The solubility of the compound in water can be determined using the shake-flask method.[9][10][11][12][13]

Materials:

  • Purified this compound

  • Distilled or deionized water

  • Vials with screw caps

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • A suitable analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • An excess amount of the compound is added to a known volume of water in a vial.

  • The vial is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is then centrifuged to separate the undissolved solid.

  • A known volume of the clear supernatant is carefully removed.

  • The concentration of the dissolved compound in the supernatant is determined using a calibrated analytical method.

  • The solubility is expressed in mg/L or mol/L.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.[14][15][16][17][18]

Materials:

  • Purified this compound

  • Potentiometer with a pH electrode

  • Burette

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

  • Co-solvent if the compound has low water solubility (e.g., methanol, DMSO)

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • A known amount of the compound is dissolved in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of either HCl or NaOH, depending on whether the acidic or basic pKa is being determined.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve (pH versus volume of titrant added) is plotted.

  • The pKa is determined from the inflection point of the titration curve. For a monoprotic acid, the pKa is the pH at which half of the compound is ionized.[18]

Determination of logP (Octanol-Water Partition Coefficient)

The lipophilicity of the compound is determined by measuring its partition coefficient between octanol and water, commonly using the shake-flask method.[19][20][21][22]

Materials:

  • Purified this compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • A known amount of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water phase.

  • The two phases are combined in a separatory funnel or centrifuge tube in a defined volume ratio.

  • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

  • logP is the logarithm (base 10) of the partition coefficient.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the study of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 2-Chloro-4-methylaniline + Isocyanate Precursor Reaction Reaction in Anhydrous Solvent Reactants->Reaction Workup Aqueous Workup (Acid/Base Extraction) Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization Transfer Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure Pure Product Drying->Pure

Caption: Workflow for the synthesis and purification of this compound.

Physicochemical_Property_Determination cluster_physical Physical Properties cluster_chemical Chemical Properties Start Pure this compound MeltingPoint Melting Point Determination Start->MeltingPoint Solubility Aqueous Solubility (Shake-Flask) Start->Solubility pKa pKa Determination (Potentiometric Titration) Start->pKa logP logP Determination (Shake-Flask) Start->logP

Caption: Logical workflow for the determination of key physicochemical properties.

References

Putative Mechanism of Action of 1-(2-Chloro-4-methylphenyl)urea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide details the putative mechanism of action of 1-(2-Chloro-4-methylphenyl)urea. Due to a lack of direct studies on this specific compound, the information presented is extrapolated from research on structurally related phenylurea derivatives. The proposed mechanisms require direct experimental validation.

Executive Summary

Proposed Mechanisms of Action

Based on the activities of analogous phenylurea compounds, two primary mechanisms of action are proposed for this compound:

Inhibition of Penicillin-Binding Protein 4 (PBP4)

Phenylurea-based molecules have been identified as inhibitors of Penicillin-Binding Protein 4 (PBP4), a crucial enzyme in the cell wall synthesis of bacteria, particularly in methicillin-resistant Staphylococcus aureus (MRSA).[1][2] PBP4 is a transpeptidase that plays a role in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of PBP4 disrupts this process, leading to a weakened cell wall and ultimately, bacterial cell death. This suggests a potential antibacterial role for this compound.

dot

PBP4_Inhibition cluster_bacterial_cell Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBP4 Penicillin-Binding Protein 4 (Transpeptidase) Peptidoglycan_Precursors->PBP4 Substrate Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP4->Cross_linked_Peptidoglycan Catalyzes cross-linking Weakened_Cell_Wall Weakened Cell Wall Arylurea This compound Arylurea->PBP4 Inhibits

Caption: Putative inhibition of PBP4 by this compound, disrupting peptidoglycan cross-linking.

Inhibition of Rhodesain

Urea-based compounds have also been investigated as inhibitors of rhodesain, a cysteine protease found in the parasite Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. Rhodesain is essential for the parasite's life cycle, playing roles in nutrient uptake, immune evasion, and tissue invasion. The 4-chloro-2-methyl-phenyl moiety, present in this compound, has been shown to interact with the S3 pocket of rhodesain in related inhibitors. By binding to the active site, the compound would block the enzyme's proteolytic activity, leading to the parasite's death.

dot

Rhodesain_Inhibition cluster_trypanosome Trypanosoma brucei rhodesiense Substrate_Protein Substrate Protein Rhodesain Rhodesain (Cysteine Protease) Substrate_Protein->Rhodesain Substrate Cleaved_Peptides Cleaved Peptides (Parasite Survival) Rhodesain->Cleaved_Peptides Catalyzes proteolysis Parasite_Death Parasite Death Arylurea This compound Arylurea->Rhodesain Inhibits

Caption: Proposed inhibition of the cysteine protease rhodesain by this compound.

Quantitative Data (from related compounds)

The following tables summarize quantitative data for phenylurea derivatives targeting PBP4 and rhodesain.

Table 1: PBP4 Inhibition by Phenylurea Derivatives

CompoundTarget OrganismAssayEndpointValue (µM)Reference
Phenyl-urea 1S. aureusBOCILLIN FL binding% Inhibition at 50 µM69.2 ± 14.6[3]
9314848S. aureusMRSA phenotype reversalEffective Concentration6.25[1]
Phenyl ureasS. aureusβ-lactam MIC reductionFold Reductionup to 64[2]

Table 2: Rhodesain Inhibition by Phenylurea and Related Derivatives

CompoundAssay TypeEndpointValueReference
Dipeptide NitrilesEnzyme InhibitionKi16 - 122 nM[4]
Triazine NitrilesEnzyme InhibitionKidown to 2 nM[5]
RK-52Enzyme InhibitionIC500.009 µM[6]

Experimental Protocols

The following are generalized protocols for assays used to characterize inhibitors of PBP4 and rhodesain, as well as cellular uptake, based on published methodologies.

PBP4 Inhibition Assay (BOCILLIN™ FL Binding Assay)

This assay measures the ability of a test compound to compete with a fluorescent penicillin derivative (BOCILLIN™ FL) for binding to PBP4.

  • Reagents: Purified PBP4, BOCILLIN™ FL, test compound, assay buffer (e.g., phosphate-buffered saline).

  • Procedure:

    • Pre-incubate purified PBP4 with varying concentrations of the test compound (or vehicle control) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

    • Add BOCILLIN™ FL to the reaction mixture and incubate for a further period (e.g., 15 minutes) to allow for competitive binding.

    • Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBP4 using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of the PBP4 band in the presence and absence of the inhibitor. A reduction in fluorescence indicates inhibition of BOCILLIN™ FL binding.

dot

PBP4_Assay_Workflow cluster_workflow PBP4 Inhibition Assay Workflow Step1 1. Pre-incubation: Purified PBP4 + Test Compound Step2 2. Competitive Binding: Add BOCILLIN™ FL Step1->Step2 Step3 3. Reaction Quench & SDS-PAGE Step2->Step3 Step4 4. Fluorescence Detection Step3->Step4 Step5 5. Data Analysis: Quantify Fluorescence Reduction Step4->Step5

Caption: General workflow for a PBP4 competitive binding assay.

Rhodesain Inhibition Assay (Fluorogenic Substrate Assay)

This assay measures the inhibition of rhodesain's proteolytic activity using a synthetic substrate that releases a fluorescent molecule upon cleavage.

  • Reagents: Recombinant rhodesain, fluorogenic substrate (e.g., Cbz-Phe-Arg-AMC), test compound, assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5).

  • Procedure:

    • Activate rhodesain in the assay buffer.

    • Add varying concentrations of the test compound to wells of a microplate.

    • Add activated rhodesain to the wells and incubate for a short period.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Cellular Uptake Assay

This assay determines the extent to which a compound is transported into cells.

  • Reagents: Cultured cells, radiolabeled or stable isotope-labeled test compound, assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES), wash buffer (e.g., cold PBS).

  • Procedure:

    • Plate cells in a multi-well plate and grow to confluence.

    • Wash the cells with assay buffer.

    • Add the labeled test compound (at a single concentration or varying concentrations) to the cells and incubate for different time points at 37°C.

    • To stop the uptake, rapidly wash the cells with ice-cold wash buffer.

    • Lyse the cells.

    • Quantify the amount of labeled compound inside the cells using a scintillation counter (for radiolabeled compounds) or LC-MS/MS (for stable isotope-labeled compounds).[7][8]

  • Data Analysis: Plot the intracellular concentration of the compound over time to determine the rate of uptake.

Conclusion

While direct evidence is currently lacking, the structural similarity of this compound to known inhibitors of PBP4 and rhodesain provides a strong basis for its putative mechanism of action as an antibacterial and/or anti-parasitic agent. The inhibition of these essential enzymes represents a promising therapeutic strategy. Further investigation, including direct enzyme inhibition assays and cell-based studies with this compound, is necessary to validate these hypotheses and to determine its potential as a drug candidate. The experimental protocols and data presented in this guide offer a framework for such future research.

References

The Potent Biological Activity of 1-(2-Chloro-4-methylphenyl)urea Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanism of action of 1-(2-Chloro-4-methylphenyl)urea derivatives reveals a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. This technical guide synthesizes key findings, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support researchers and drug development professionals in this area.

Derivatives of urea constitute a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating a wide array of biological activities, including anticancer, antimicrobial, and herbicidal effects. Within this broad class, N-aryl-N'-phenylurea derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. The this compound moiety, in particular, has been incorporated into molecules designed to target key signaling pathways involved in tumor growth and angiogenesis.

Anticancer Activity and Mechanism of Action

Research into aromatic urea derivatives has identified them as potent modulators of several key oncogenic pathways. These compounds have been shown to inhibit receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR), as well as other important kinases such as Raf kinase and Checkpoint Kinase 1 (Chk1).[1][2] The urea linkage plays a critical role in the binding of these inhibitors to the kinase domain, often forming crucial hydrogen bond interactions.[3]

A significant body of evidence points towards the inhibition of VEGFR-2 as a primary mechanism of action for many anticancer urea derivatives. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

While direct studies on this compound derivatives are limited in publicly available literature, extensive research on the closely related 1-(3-chloro-4-methylphenyl)urea scaffold provides significant insights. A notable study on thieno[2,3-d]pyrimidine derivatives bearing this urea moiety demonstrated potent VEGFR-2 inhibitory activity in the nanomolar range.[5]

Quantitative Biological Data

The following table summarizes the in vitro biological activity of a series of thieno[2,3-d]pyrimidine derivatives incorporating a 1-(3-chloro-4-methylphenyl)urea moiety, highlighting their potent inhibition of VEGFR-2 and their antiproliferative effects on Human Umbilical Vein Endothelial Cells (HUVEC).

Compound IDStructure (R-group on thieno[2,3-d]pyrimidine)VEGFR-2 IC₅₀ (nM)[5]HUVEC Growth Inhibition (%) at 10 µM[5]
21a Phenyl> 100072.34
21b 4-chlorophenyl33.481.97
21c 4-methoxyphenyl47.079.15
21e 1-(3-chloro-4-methylphenyl)-3-phenyl urea21Low to moderate
Sorafenib (Reference Drug)90Not Reported in this study

Experimental Protocols

To facilitate further research and validation, detailed methodologies for the key experiments are provided below.

Synthesis of 1-(Aryl)-3-(2-chloro-4-methylphenyl)urea Derivatives

The synthesis of N,N'-disubstituted ureas is typically achieved through the reaction of an amine with an isocyanate. The general procedure is as follows:

  • Preparation of the Isocyanate : 2-Chloro-4-methylaniline is reacted with a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent (e.g., dichloromethane, toluene) in the presence of a non-nucleophilic base (e.g., triethylamine) to generate 2-chloro-4-methylphenyl isocyanate in situ.

  • Urea Formation : The desired substituted aniline is then added to the reaction mixture containing the in situ generated isocyanate. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Purification : Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(substituted aryl)-3-(2-chloro-4-methylphenyl)urea derivative.

In Vitro VEGFR-2 Kinase Assay[5]

The inhibitory activity of the compounds against the VEGFR-2 tyrosine kinase is determined using a kinase assay kit (e.g., from Millipore).

  • Assay Setup : The assay is performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a biotinylated peptide substrate, and ATP in a kinase buffer.

  • Compound Incubation : The test compounds, dissolved in DMSO, are added to the wells at various concentrations. The final DMSO concentration should be kept constant in all wells (e.g., 1%). The plate is then incubated at room temperature for a specified time (e.g., 30 minutes) to allow for the kinase reaction to occur.

  • Detection : After incubation, a solution of Streptavidin-Alkaline Phosphatase (AP) conjugate is added to each well to bind to the biotinylated phosphorylated substrate.

  • Signal Generation : A chemiluminescent substrate (e.g., Lumiglo) is added, and the luminescence is measured using a plate reader. The intensity of the luminescence is proportional to the amount of phosphorylated substrate, and thus inversely proportional to the inhibitory activity of the compound.

  • Data Analysis : The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HUVEC Proliferation Assay[5]

The antiproliferative activity of the compounds is evaluated using the Human Umbilical Vein Endothelial Cell (HUVEC) line.

  • Cell Seeding : HUVECs are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium and incubated overnight to allow for cell attachment.

  • Compound Treatment : The following day, the medium is replaced with fresh medium containing the test compounds at various concentrations. A vehicle control (DMSO) is also included.

  • Incubation : The plates are incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assessment : Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

  • Data Analysis : The absorbance or fluorescence is measured using a plate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Dimerization Autophosphorylation VEGF->VEGFR2:f0 Binding PLCg PLCγ VEGFR2:f1->PLCg Activation Ras Ras VEGFR2:f1->Ras Activation PI3K PI3K VEGFR2:f1->PI3K Activation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Urea_Derivative This compound Derivative Urea_Derivative->VEGFR2:f1 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of 1-(Aryl)-3-(2-chloro-4-methylphenyl)urea start 2-Chloro-4-methylaniline isocyanate 2-Chloro-4-methylphenyl isocyanate (in situ) start->isocyanate + Phosgene Equivalent + Base phosgene Phosgene Equivalent (e.g., Triphosgene) phosgene->isocyanate urea 1-(Aryl)-3-(2-chloro-4-methylphenyl)urea isocyanate->urea + Substituted Aniline amine Substituted Aniline amine->urea purification Purification (Column Chromatography/ Recrystallization) urea->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of 1-(Aryl)-3-(2-chloro-4-methylphenyl)urea derivatives.

Bioassay_Workflow cluster_bioassay Biological Evaluation Workflow compound Test Compound kinase_assay VEGFR-2 Kinase Assay compound->kinase_assay cell_assay HUVEC Proliferation Assay compound->cell_assay ic50 Determine IC₅₀ kinase_assay->ic50 growth_inhibition Determine % Growth Inhibition cell_assay->growth_inhibition data_analysis Data Analysis & SAR ic50->data_analysis growth_inhibition->data_analysis

Caption: Workflow for the in vitro biological evaluation of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors with potential applications in cancer therapy. The available data on closely related analogs strongly suggest that these compounds are likely to exhibit potent inhibitory activity against VEGFR-2 and other relevant oncogenic kinases.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives with diverse substitutions on the second phenyl ring. This will enable the establishment of a clear structure-activity relationship (SAR) and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties. Further investigation into the broader kinase inhibitory profile and in vivo efficacy of promising candidates will be crucial for their advancement as potential clinical therapeutics.

References

Technical Guide: 1-(2-Chloro-4-methylphenyl)urea (CAS No. 1038968-47-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Chloro-4-methylphenyl)urea, including its chemical identity, safety data, and general synthetic approaches. This document is intended to serve as a foundational resource for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a substituted urea derivative with the chemical formula C₈H₉ClN₂O. A summary of its key identifiers and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 1038968-47-6[1]
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.62 g/mol [1]
MDL Number MFCD11192156[1]

Safety Data

The following safety information is derived from the Safety Data Sheet (SDS) provided by Combi-Blocks.[2][3] It is imperative to handle this compound in a well-ventilated area and with appropriate personal protective equipment.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Respiratory Sensitization: May cause respiratory irritation.[2]

Precautionary Measures

The following precautionary statements are advised:

CategoryPrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2] P302+P352+P312: IF ON SKIN: Wash with soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.[2] P304+P340+P312: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[2]
Storage and Handling
  • Handling: Avoid contact with skin and eyes and inhalation of vapor or mist. Keep away from ignition sources.[2]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[2]

Stability and Reactivity

The compound is stable under recommended storage conditions.[2] Incompatible materials include explosives, flammable/toxic gases, flammable liquids and solids, spontaneously combustible substances, substances which are dangerous when wet, oxidizing substances, organic peroxides, poisons, infectious substances, and radioactive materials.[2]

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general and widely applicable method for the synthesis of urea derivatives involves the reaction of an amine with an isocyanate. A plausible synthetic route is outlined below, based on established chemical principles for the formation of ureas.

General Procedure for the Synthesis of Substituted Ureas:

A common method for preparing unsymmetrical ureas involves the reaction of a primary or secondary amine with an isocyanate. In the context of this compound, this would involve the reaction of 2-chloro-4-methylaniline with a source of the urea carbonyl group.

A general two-step procedure can be adapted from known syntheses of similar urea derivatives:

  • Formation of the Isocyanate Precursor: The synthesis often begins with the reaction of an aniline derivative with a phosgene equivalent, such as triphosgene or phenyl chloroformate, to form an intermediate carbamate or isocyanate in situ.

  • Reaction with Ammonia: The intermediate is then reacted with ammonia or an ammonia equivalent to form the final urea product.

A more direct, one-pot synthesis could involve the reaction of 2-chloro-4-methylaniline with a cyanate salt under acidic conditions.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aniline_Derivative 2-Chloro-4-methylaniline Isocyanate 2-Chloro-4-methylphenyl isocyanate (in situ) Aniline_Derivative->Isocyanate Reaction with Carbonyl Source Carbonyl_Source Phosgene Equivalent (e.g., Triphosgene) or Cyanate Salt Urea_Product This compound Isocyanate->Urea_Product Reaction with Ammonia

Caption: General synthetic workflow for urea derivatives.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Further research and screening are required to elucidate any potential pharmacological effects of this compound. The general class of substituted ureas is known to exhibit a wide range of biological activities, and it is plausible that this compound may also possess interesting biological properties.

G Compound This compound Screening Biological Screening (e.g., cell-based assays, enzyme inhibition) Compound->Screening Hit_Identification Hit Identification Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Active No_Activity No Significant Activity Hit_Identification->No_Activity Inactive Signaling_Pathway Signaling Pathway Elucidation Mechanism_of_Action->Signaling_Pathway

Caption: Logical workflow for investigating biological activity.

Conclusion

This technical guide consolidates the currently available information on this compound. While the chemical identity and safety data are established, there is a notable lack of detailed experimental protocols for its synthesis and, more significantly, a complete absence of data on its biological effects. This presents an opportunity for further research to explore the synthetic methodologies and potential pharmacological applications of this compound. Researchers are encouraged to use the information provided herein as a starting point for their investigations, while adhering to all safety precautions.

References

Preliminary In-Vitro Studies of Novel Urea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. Their structural motif, characterized by a carbonyl group flanked by two nitrogen atoms, allows for diverse substitutions, leading to a vast chemical space for drug discovery. This technical guide provides an in-depth overview of the preliminary in-vitro evaluation of novel urea derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. The content is tailored for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Synthesis of Novel Urea Derivatives

The synthesis of the novel urea derivatives discussed in this guide generally follows a straightforward and efficient one-step method. This process involves the reaction of commercially available isocyanates with various amines in a suitable solvent, such as toluene, at a moderately elevated temperature. This approach is advantageous due to its simplicity, mild reaction conditions, short reaction times, and high yields, typically ranging from 76% to 83%.[1] The basic synthetic scheme is illustrated below.

Experimental Protocols

This section details the methodologies for the key in-vitro experiments cited in this guide.

Synthesis of 1-((3S,5S,7S)-adamantan-1-yl)-3-(4-chlorophenyl)urea

To a solution of 1-amino adamantane (0.24 g, 1.62 mmol) in toluene, 4-chlorophenyl isocyanate (0.25 g, 1.62 mmol) is added. The reaction mixture is then heated to 40–45 °C and stirred for a specified period. After completion of the reaction, which is monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The resulting solid is then purified, for example by recrystallization, to yield the final product as a white solid.[2]

Characterization: The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques:

  • ¹H NMR and ¹³C NMR: To elucidate the chemical structure. The characteristic signal for the urea carbonyl group (C=O) is typically observed between 153.5 and 157.5 ppm in ¹³C NMR spectra.[1]

  • FT-IR: To identify functional groups. The C=O stretch of the urea moiety is a key diagnostic peak.[1]

  • LC-MS: To confirm the molecular weight of the synthesized compounds.[1]

In-Vitro Antimicrobial Activity Screening

The antimicrobial potential of the synthesized urea derivatives is evaluated against a panel of bacterial and fungal strains.

Materials:

  • Bacterial strains: Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[1][3]

  • Fungal strains: Candida albicans and Cryptococcus neoformans.[1][3]

  • Positive controls: Colistin (for Gram-negative bacteria), Vancomycin (for Gram-positive bacteria), and Fluconazole (for fungi).[1]

  • Culture media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

Procedure: A broth microdilution method is typically employed to determine the minimum inhibitory concentration (MIC).

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the appropriate culture medium in 96-well plates.

  • A standardized inoculum of each microbial strain is added to the wells.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Growth inhibition is assessed visually or by measuring the optical density at a specific wavelength. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

In-Vitro Antiproliferative Activity (MTT Assay)

The cytotoxic effects of novel urea derivatives on cancer cell lines are commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5] This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells.[6]

Cell Lines:

  • HT-29 (human colon cancer) and A549 (human non-small cell lung cancer).[4]

  • MCF-7 (human breast cancer).[5][6]

Procedure:

  • Cells are seeded in 96-well plates at a specific density (e.g., 3 × 10³ cells/well) and allowed to attach overnight.[6]

  • The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).[5]

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Urease Inhibition Assay

The inhibitory activity of urea derivatives against the urease enzyme is determined to assess their potential for treating conditions associated with urease-producing bacteria.

Procedure: The assay is typically performed by measuring the amount of ammonia produced from the hydrolysis of urea by urease.

  • The reaction mixture contains the enzyme (e.g., Jack bean urease), a buffer solution, and the test compound at various concentrations.

  • The reaction is initiated by the addition of a urea solution.

  • After incubation, the amount of ammonia produced is quantified using a colorimetric method, such as the indophenol method.

  • The absorbance is measured, and the percentage of inhibition is calculated. The IC50 value is then determined.[7]

  • Kinetic studies can also be performed to determine the type of inhibition (e.g., competitive, non-competitive).[7]

Quantitative Data Summary

The in-vitro activities of various novel urea derivatives are summarized in the tables below.

Table 1: Antimicrobial Activity of Novel Urea Derivatives [1][3]

CompoundTarget OrganismGrowth Inhibition (%)
3l (adamantyl urea adduct) Acinetobacter baumannii94.5

Table 2: Antiproliferative Activity of Diaryl Urea Derivatives against Cancer Cell Lines [4]

CompoundHT-29 IC50 (µM)A549 IC50 (µM)
6a 15.282.566
Sorafenib (Control) --

Table 3: Antiproliferative Activity of Pyridine-Ureas against MCF-7 Breast Cancer Cell Line [5]

CompoundIC50 (µM) - 48hIC50 (µM) - 72h
8e 0.220.11
8n 1.880.80
Doxorubicin (Control) 1.93-

Table 4: Antiproliferative Activity of Carnosic Acid Urea Derivatives against HCT116 Colorectal Cancer Cell Line [8]

CompoundIC50 (µM)
13 14
14 9.8
16 12.0
Cisplatin (Control) -

Table 5: Urease Inhibitory Activity of Tryptamine-Derived Urea and Thiourea Derivatives [7]

CompoundIC50 (µM)Type of Inhibition
14 11.4 ± 0.4Non-competitive
16 13.7 ± 0.9-
Thiourea (Standard) 21.2 ± 1.3-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological signaling pathways relevant to the in-vitro studies of novel urea derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product & Analysis Amine Amine Reaction One-step Reaction Amine->Reaction Isocyanate Isocyanate Isocyanate->Reaction Solvent Toluene Solvent->Reaction Temperature 40-45 °C Temperature->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Product Novel Urea Derivative Purification->Product Characterization NMR, IR, LC-MS Product->Characterization

Caption: General workflow for the synthesis of novel urea derivatives.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with urea derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate to form formazan D->E F Solubilize formazan E->F G Measure absorbance F->G H Calculate IC50 value G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Urease_Inhibition_Pathway Urea Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia Ammonia Urease->Ammonia Product CO2 Carbon Dioxide Urease->CO2 Product Inhibitor Urea Derivative (Inhibitor) Inhibitor->Urease Inhibition

Caption: Mechanism of urease inhibition by novel urea derivatives.

Many novel urea derivatives exhibit anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival. One such critical pathway is the Raf/MEK/ERK pathway, which is often dysregulated in various cancers. Sorafenib, a diaryl urea compound, is a known inhibitor of Raf kinases.[9]

Raf_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Diaryl Urea (e.g., Sorafenib) Inhibitor->Raf

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by diaryl urea derivatives.

References

Toxicological Profile of Chlorinated Phenylurea Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of chlorinated phenylurea compounds, a class of chemicals widely used as herbicides. This document summarizes key toxicological data, details experimental methodologies for toxicity assessment, and visualizes the core metabolic and signaling pathways involved in their mechanism of action and toxicity.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity data for several common chlorinated phenylurea compounds. These values are essential for comparative toxicological assessment and risk analysis.

Table 1: Acute Oral Toxicity (LD₅₀) of Chlorinated Phenylurea Compounds in Rats
CompoundCAS NumberOral LD₅₀ (mg/kg)Reference
Diuron 330-54-13400[1]
Linuron 330-55-21500[1]
Chlorotoluron 15545-48-9>10000
Monuron 150-68-51480–3700[2]
Metobromuron 3060-89-73000[3]
Chlorbromuron 13360-45-7>2150[4]
Fenuron 101-42-86400[5]

LD₅₀: The median lethal dose, the dose of a substance that is lethal to 50% of a test population.

Table 2: Chronic Toxicity (NOAEL) and Acceptable Daily Intake (ADI) of Selected Chlorinated Phenylurea Compounds
CompoundSpeciesStudy DurationNOAEL (mg/kg bw/day)ADI (mg/kg bw/day)Reference
Diuron Rat2 years2.50.007[2]
Linuron Rat2 years1.250.013[2]
Chlorotoluron Mouse2 years11.30.04
Monuron Rat2 years25 (in diet)Not established[2]
Metobromuron Dog1 year0.460.0046[6]
Chlorbromuron --Not availableNot available
Fenuron Rat90 days500 (in diet)Not established[5]

NOAEL: No-Observed-Adverse-Effect Level, the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effect. ADI: Acceptable Daily Intake, the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.

Experimental Protocols

This section outlines the methodologies for key experiments used to assess the toxicity of chlorinated phenylurea compounds.

Acute Oral Toxicity Testing (OECD 423)

The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.

Objective: To classify a substance into a toxicity category based on its LD₅₀.

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Dose Levels: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg).

  • Procedure:

    • A group of three animals is dosed at a specific level.

    • The outcome (survival or death) determines the next step:

      • If 2 or 3 animals die, the substance is classified in that toxicity category.

      • If 0 or 1 animal dies, the next higher dose is tested in another group of three animals.

      • If all animals survive at the highest dose, the substance is considered of low acute toxicity.

  • Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (IC₅₀).

Methodology:

  • Cell Culture: Human cell lines such as HepG2 (liver carcinoma) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Exposure: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined from the dose-response curve.[1]

Androgen Receptor Competitive Binding Assay

This assay is used to determine the ability of a compound to bind to the androgen receptor (AR).

Objective: To assess the potential of a compound to act as an androgen agonist or antagonist by measuring its binding affinity to the AR.

Methodology:

  • Receptor Preparation: A source of androgen receptor is required, which can be a cytosol preparation from a target tissue (e.g., rat prostate) or a recombinant AR protein.[7]

  • Radioligand: A radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is used as the ligand.

  • Competitive Binding:

    • A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound.

    • A control group with only the radioligand and a non-specific binding control group with the radioligand and a high concentration of an unlabeled androgen are included.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using methods like hydroxylapatite (HAP) adsorption or size-exclusion chromatography.[7]

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is calculated, and the IC₅₀ (the concentration of the test compound that displaces 50% of the specifically bound radioligand) is determined. This value is then used to calculate the binding affinity (Ki).

Signaling Pathways and Mechanisms of Toxicity

Chlorinated phenylurea compounds exert their toxic effects through various mechanisms, including inhibition of photosynthesis, metabolic activation, and endocrine disruption.

Primary Mechanism of Action: Inhibition of Photosynthesis

The primary herbicidal activity of phenylurea compounds is the inhibition of photosynthesis at Photosystem II (PSII).[8] They bind to the D1 protein in the PSII complex, blocking the electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ).[9][10] This interruption of the electron transport chain leads to the inhibition of ATP and NADPH production, ultimately causing plant death.[9][10]

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light QA QA Pheo->QA Electron Transfer QB QB (D1 protein) QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool Phenylurea Chlorinated Phenylurea Phenylurea->Inhibition Inhibition->QB Blocks electron transfer caption Inhibition of Photosystem II by Chlorinated Phenylurea Herbicides

Caption: Inhibition of Photosystem II by Chlorinated Phenylurea Herbicides.

Metabolic Pathways

Chlorinated phenylurea compounds are metabolized in organisms through several key reactions, including N-demethylation, hydroxylation, and hydrolysis. These metabolic processes can lead to either detoxification or bioactivation, producing metabolites with altered toxicity.

Diuron is primarily metabolized through sequential N-demethylation to form 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and then 3-(3,4-dichlorophenyl)urea (DCPU). These metabolites can be further hydroxylated.[2]

Diuron_Metabolism Diuron Diuron DCPMU DCPMU (3-(3,4-dichlorophenyl)-1-methylurea) Diuron->DCPMU N-demethylation DCPU DCPU (3-(3,4-dichlorophenyl)urea) DCPMU->DCPU N-demethylation Hydroxylated_DCPU Hydroxylated DCPU DCPU->Hydroxylated_DCPU Hydroxylation caption Metabolic Pathway of Diuron

Caption: Metabolic Pathway of Diuron.

Linuron metabolism involves N-demethylation and N,O-demethoxylation to form various metabolites, including N-(3,4-dichlorophenyl)-N'-methoxyurea and N-(3,4-dichlorophenyl)urea.[11]

Linuron_Metabolism Linuron Linuron Metabolite1 N-(3,4-dichlorophenyl)-N'-methoxyurea Linuron->Metabolite1 N-demethylation Metabolite2 N-(3,4-dichlorophenyl)urea Linuron->Metabolite2 N,O-demethoxylation DCA 3,4-dichloroaniline Metabolite2->DCA Hydrolysis caption Metabolic Pathway of Linuron

Caption: Metabolic Pathway of Linuron.

Chlorotoluron is metabolized through N-demethylation and oxidation of the ring-methyl group to form hydroxymethyl and carboxy derivatives.

Chlorotoluron_Metabolism Chlorotoluron Chlorotoluron N_demethylated N-demethylated Metabolite Chlorotoluron->N_demethylated N-demethylation Hydroxymethyl Hydroxymethyl Derivative Chlorotoluron->Hydroxymethyl Ring-methyl oxidation Carboxy Carboxy Derivative Hydroxymethyl->Carboxy Oxidation caption Metabolic Pathway of Chlorotoluron

Caption: Metabolic Pathway of Chlorotoluron.

Endocrine Disruption: Anti-Androgenic Effects of Linuron

Linuron and some of its metabolites are known to act as androgen receptor (AR) antagonists. They competitively bind to the AR, preventing the binding of endogenous androgens like dihydrotestosterone (DHT).[11][12][13] This antagonism inhibits the transcription of androgen-responsive genes, leading to adverse effects on male reproductive development and function.[11][12][13]

Linuron_Antiandrogenic_Pathway cluster_cell Target Cell DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR Linuron Linuron Linuron->AR Competitively Binds AR_DHT AR-DHT Complex No_Response Inhibition of Biological Response ARE Androgen Response Element (ARE) AR_DHT->ARE Binds Gene_Expression Androgen-Responsive Gene Expression ARE->Gene_Expression Activates Biological_Response Normal Biological Response Gene_Expression->Biological_Response caption Anti-Androgenic Mechanism of Linuron

Caption: Anti-Androgenic Mechanism of Linuron.

Oxidative Stress

Some chlorinated phenylurea compounds, such as diuron, have been shown to induce oxidative stress. This can occur through the overproduction of reactive oxygen species (ROS) or the depletion of antioxidant defenses. Oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to the overall toxicity of the compound.

Oxidative_Stress_Pathway Diuron Diuron Mitochondria Mitochondria Diuron->Mitochondria Interferes with electron transport Antioxidants Antioxidant Defenses (e.g., GSH) Diuron->Antioxidants Depletes ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases production Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Antioxidants->ROS Neutralizes Apoptosis Apoptosis Cellular_Damage->Apoptosis caption Diuron-Induced Oxidative Stress Pathway

Caption: Diuron-Induced Oxidative Stress Pathway.

Conclusion

This technical guide provides a foundational understanding of the toxicological profile of chlorinated phenylurea compounds. The presented quantitative data, experimental protocols, and pathway diagrams offer valuable resources for researchers, scientists, and drug development professionals involved in the assessment and management of risks associated with these chemicals. Further research is warranted to expand the toxicological database for a wider range of these compounds and to further elucidate the intricate molecular mechanisms underlying their toxicity.

References

Methodological & Application

Application Note: Laboratory Protocol for the Synthesis of 1-(2-Chloro-4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 1-(2-Chloro-4-methylphenyl)urea, a substituted urea derivative with potential applications in drug discovery and development. The synthesis is achieved through the reaction of 2-chloro-4-methylaniline with an in-situ generated isocyanate from sodium cyanate in an acidic aqueous medium. This method is a reliable and scalable approach that avoids the direct handling of hazardous isocyanates. This application note includes a step-by-step experimental procedure, a comprehensive table of quantitative data, and a workflow diagram to ensure reproducibility and clarity for researchers.

Introduction

Substituted ureas are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The synthesis of unsymmetrical ureas is a key step in the development of new therapeutic agents. The protocol described herein provides a robust method for the preparation of this compound.

Data Presentation

ParameterValueReference/Source
Reactants
2-Chloro-4-methylaniline7.08 g (50.0 mmol)(Calculated)
Sodium Cyanate4.88 g (75.0 mmol)(Calculated)
Glacial Acetic Acid25 mL(Adapted Protocol)
Water100 mL(Adapted Protocol)
Product
Chemical NameThis compound-
CAS Number1038968-47-6[1][2]
Molecular FormulaC₈H₉ClN₂O[1]
Molecular Weight184.62 g/mol [1]
Theoretical Yield9.23 g(Calculated)
Expected Yield8.3 - 8.8 g (90-95%)(Typical for this reaction)
AppearanceWhite to off-white solid(Expected)
Melting PointNot available-
Characterization (Expected)
¹H NMR (DMSO-d₆, 400 MHz)δ 8.3-8.5 (s, 1H, Ar-NH), 7.8-8.0 (d, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 6.0-6.2 (s, 2H, -NH₂), 2.2-2.3 (s, 3H, -CH₃)(Estimated based on similar structures)
¹³C NMR (DMSO-d₆, 100 MHz)δ 157-159 (C=O), 134-136 (Ar-C), 131-133 (Ar-C), 129-131 (Ar-C), 127-129 (Ar-C), 125-127 (Ar-C), 122-124 (Ar-C), 17-19 (-CH₃)(Estimated based on similar structures)
IR (KBr, cm⁻¹)3450-3300 (N-H stretch), 1650-1630 (C=O stretch, Amide I), 1620-1580 (N-H bend, Amide II), 1550-1500 (C=C stretch, aromatic)(Estimated based on similar structures)

Experimental Protocol

Materials and Equipment:

  • 2-Chloro-4-methylaniline (C₇H₈ClN, MW: 141.60 g/mol )

  • Sodium cyanate (NaOCN, MW: 65.01 g/mol )

  • Glacial acetic acid (CH₃COOH)

  • Deionized water

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Dropping funnel

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve 7.08 g (50.0 mmol) of 2-chloro-4-methylaniline in a mixture of 25 mL of glacial acetic acid and 50 mL of water.

  • Reagent Addition: In a separate beaker, dissolve 4.88 g (75.0 mmol) of sodium cyanate in 50 mL of water. Transfer this solution to the dropping funnel.

  • Reaction: While stirring the 2-chloro-4-methylaniline solution at room temperature, add the sodium cyanate solution dropwise over a period of 30 minutes. An exothermic reaction will occur, and a white precipitate will begin to form.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Characterization: Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_setup Reaction Setup cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis A Dissolve 2-chloro-4-methylaniline in acetic acid and water C Add sodium cyanate solution dropwise to aniline solution A->C B Prepare aqueous solution of sodium cyanate B->C D Stir at room temperature for 1 hour C->D E Cool reaction mixture in an ice bath D->E F Filter the precipitate E->F G Wash with cold water F->G H Dry the product under vacuum G->H I Characterize by MP, NMR, IR H->I

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-Chloro-4-methylaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Glacial acetic acid is corrosive. Handle with care.

  • The reaction is exothermic; control the rate of addition of the sodium cyanate solution to avoid excessive heat generation.

References

Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Phenylureas as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N'-disubstituted ureas are a cornerstone pharmacophore in modern medicinal chemistry, renowned for their ability to form critical hydrogen bond interactions with protein targets.[1] This structural motif is central to a class of potent multi-kinase inhibitors used in oncology. While the specific intermediate 1-(2-Chloro-4-methylphenyl)urea was queried, a broader examination of the synthesis of structurally related, commercially significant compounds provides a more robust and illustrative guide for researchers. This document focuses on the synthetic strategies and applications of the diaryl urea moiety, using the FDA-approved drugs Sorafenib and Regorafenib as primary examples. These compounds are multi-kinase inhibitors that play a crucial role in cancer therapy by targeting key signaling pathways involved in tumor growth and angiogenesis.[2][3]

Sorafenib and Regorafenib are structurally similar, with Regorafenib being a fluoro-substituted analog of Sorafenib, which contributes to its distinct target profile.[4] Both drugs inhibit multiple kinases, including those in the RAF/MEK/ERK pathway and the VEGFR and PDGFR signaling cascades, effectively blocking tumor cell proliferation and angiogenesis.[2][5]

General Synthetic Strategy and Workflow

The synthesis of diaryl urea-based kinase inhibitors like Sorafenib and Regorafenib typically involves the coupling of two key aromatic amine fragments. One fragment is the "eastern" portion of the molecule, often a substituted aniline, while the other is the "western" portion, which for Sorafenib and Regorafenib is a phenoxy-picolinamide derivative. The urea linkage is generally formed in the final step of the synthesis to avoid reactive intermediates in earlier stages.

A common and efficient method for constructing the urea bond is the reaction of an aromatic amine with an isocyanate.[1][6] This reaction is typically high-yielding and proceeds under mild conditions. Alternative methods, avoiding the use of potentially hazardous isocyanates, employ carbamate intermediates or coupling agents like 1,1'-carbonyldiimidazole (CDI).[6][7]

Below is a generalized workflow for the synthesis of this class of compounds.

G cluster_west Western Half Synthesis cluster_east Eastern Half Synthesis cluster_final Final Coupling picolinic_acid Picolinic Acid Derivative amide Picolinamide Derivative picolinic_acid->amide Amidation aminophenol_ether Phenoxy-Picolinamide (Key Intermediate 1) amide->aminophenol_ether Etherification with Substituted Aminophenol final_product Final Diaryl Urea Product (e.g., Sorafenib, Regorafenib) aminophenol_ether->final_product Urea Formation aniline Substituted Aniline isocyanate Isocyanate or Carbamate (Key Intermediate 2) aniline->isocyanate Phosgenation or Carbamate Formation isocyanate->final_product

Caption: Generalized synthetic workflow for diaryl urea kinase inhibitors.

Experimental Protocols

The following protocols are based on established synthetic routes for Sorafenib.[8][9][10]

Protocol 1: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide (Western Half)

This protocol describes the synthesis of the key "western half" intermediate required for the final urea formation step.

  • Step 1: Amidation of 4-Chloropicolinoyl Chloride.

    • To a solution of 4-chloropicolinoyl chloride hydrochloride in a suitable solvent (e.g., methanol), add a solution of methylamine at a low temperature (e.g., 0-5°C).

    • Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the resulting solid, 4-chloro-N-methylpicolinamide, by crystallization from a suitable solvent like ethyl acetate to yield pale-yellow crystals.[10]

  • Step 2: Etherification with 4-Aminophenol.

    • In a reaction vessel, combine 4-aminophenol with a strong base such as potassium tert-butoxide in a polar aprotic solvent like DMF.[9]

    • Stir the mixture for approximately 45 minutes at room temperature to form the phenoxide anion.

    • Add 4-chloro-N-methylpicolinamide to the reaction mixture, along with potassium carbonate which can accelerate the reaction.[10]

    • Heat the mixture to 80-85°C and maintain for several hours (e.g., 8 hours), monitoring the reaction by TLC or HPLC.[9]

    • After cooling, pour the reaction mass into water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over sodium sulfate.

    • Evaporate the solvent to yield 4-(4-aminophenoxy)-N-methylpicolinamide.

Protocol 2: Synthesis of Sorafenib via Urea Formation

This protocol details the final coupling step to form the diaryl urea linkage.

  • Urea Formation.

    • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in an anhydrous solvent like dichloromethane or toluene.

    • Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent dropwise to the mixture at room temperature.[9][10]

    • Stir the reaction at room temperature for an extended period (e.g., 16 hours) until the reaction is complete.[9]

    • The product, Sorafenib, will precipitate from the solution as a solid.

    • Collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

Quantitative Data from Synthesis

The efficiency of the synthesis can be evaluated by the yields of the individual steps. The table below summarizes representative yields from published procedures.

StepReactantsProductYield (%)Reference
Amidation4-chloropicolinoyl chloride, Methylamine4-chloro-N-methylpicolinamide88ChemicalBook[10]
Etherification4-chloro-N-methylpicolinamide, 4-aminophenol4-(4-aminophenoxy)-N-methylpicolinamide87ChemicalBook[10]
Urea Formation4-(4-aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanateSorafenib92ChemicalBook[10]
Overall Yield Picolinic acid derivative and substituted aniline Sorafenib ~63-74 [9][10]

Mechanism of Action: Signaling Pathway Inhibition

Sorafenib and Regorafenib exert their anti-cancer effects by inhibiting multiple protein kinases. This dual mechanism of action involves blocking tumor cell proliferation and angiogenesis. The primary signaling cascade inhibited is the RAF/MEK/ERK pathway, which is often hyperactivated in cancer cells. Additionally, these drugs inhibit vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are critical for angiogenesis, the formation of new blood vessels that supply tumors.[2] Regorafenib also shows activity against other kinases like TIE2, further enhancing its anti-angiogenic potential.[3]

The diagram below illustrates the key signaling pathways targeted by these diaryl urea kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Gene Expression (Angiogenesis) VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis TIE2 TIE2 TIE2->Angiogenesis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Transcription Factors Inhibitor Sorafenib / Regorafenib Inhibitor->VEGFR Inhibits Inhibitor->PDGFR Inhibits Inhibitor->TIE2 Inhibits (Regorafenib) Inhibitor->Raf Inhibits

Caption: Targeted signaling pathways of Sorafenib and Regorafenib.

Conclusion

The N,N'-disubstituted phenylurea scaffold is a validated and highly valuable structural motif in the design of kinase inhibitors for cancer therapy. The synthetic routes to key drugs like Sorafenib and Regorafenib are well-established, offering reliable and scalable methods for researchers in drug development. Understanding these synthetic protocols and the mechanism of action of the resulting compounds is crucial for the development of new and improved therapies targeting oncogenic signaling pathways.

References

Application of 1-(2-Chloro-4-methylphenyl)urea in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-(2-Chloro-4-methylphenyl)urea in the field of antimicrobial research. While direct studies on this specific compound are not extensively available in the current literature, the broader class of phenylurea derivatives has demonstrated significant promise as a source of novel antimicrobial agents. This document outlines the potential applications, proposes detailed experimental protocols for evaluation, and provides templates for data presentation based on established research on structurally related compounds.

Introduction to Phenylurea Derivatives in Antimicrobial Research

Urea derivatives, particularly those with aryl substitutions, have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities. Within this class, phenylurea compounds have been investigated for their potential as antibacterial, antifungal, and antiviral agents. The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some diarylureas are known to inhibit bacterial enzymes crucial for cell wall synthesis or metabolism. The structural features of this compound, including the chlorinated and methylated phenyl ring, suggest that it may possess specific interactions with microbial targets, making it a candidate for further investigation.

A notable example of a diarylurea with antimicrobial properties is triclocarban, which has been used as an antiseptic agent. The mechanism of action for some phenylurea derivatives is thought to involve the inhibition of the enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid biosynthesis in bacteria. Furthermore, recent studies have explored phenylurea-based compounds as adjuvants that can potentiate the activity of existing antibiotics, such as β-lactams, against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) by potentially inhibiting penicillin-binding proteins (PBPs).[1]

Potential Antimicrobial Applications

Based on the known activities of structurally similar compounds, this compound could be investigated for the following applications:

  • Broad-spectrum antibacterial activity: Screening against a panel of Gram-positive and Gram-negative bacteria to determine its spectrum of activity.

  • Antifungal activity: Evaluation against common fungal pathogens.

  • Adjuvant therapy: Investigating its potential to enhance the efficacy of conventional antibiotics against drug-resistant bacteria.

  • Mechanism of action studies: Elucidating the specific molecular targets and pathways affected by the compound.

Experimental Protocols

The following are detailed protocols for the initial assessment of the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial and fungal strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., Vancomycin for Gram-positive bacteria, Colistin for Gram-negative bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth (CAMHB or RPMI-1640) in a 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a fresh inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include wells for a positive control (inoculum with a standard antibiotic), a negative control (broth only), and a vehicle control (inoculum with the highest concentration of DMSO used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Zone of Inhibition Assay (Disk Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Sterile swabs

  • Positive control antibiotic disks

  • Solvent for dissolving the compound (e.g., DMSO)

Procedure:

  • Compound Impregnation: Impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely.

  • Inoculation of Agar Plates: Uniformly streak a standardized microbial inoculum onto the surface of the MHA plates using a sterile swab.

  • Disk Placement: Aseptically place the impregnated disks, along with positive and negative (solvent only) control disks, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Data Presentation

Quantitative data from the antimicrobial screening should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

MicroorganismStrain IDMIC (µg/mL)Positive ControlMIC of Control (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin1
Escherichia coliATCC 25922Colistin0.25
Pseudomonas aeruginosaATCC 27853Colistin0.5
Candida albicansATCC 90028Fluconazole0.5
Cryptococcus neoformansATCC 208821Fluconazole8

Table 2: Zone of Inhibition Diameters for this compound (at 100 µ g/disk )

MicroorganismStrain IDZone of Inhibition (mm)Positive ControlZone of Inhibition (mm)
Staphylococcus aureusATCC 29213Vancomycin (30 µg)
Escherichia coliATCC 25922Colistin (10 µg)
Pseudomonas aeruginosaATCC 27853Colistin (10 µg)
Candida albicansATCC 90028Fluconazole (25 µg)

Visualizations

Diagrams can effectively illustrate experimental workflows and potential mechanisms of action.

Experimental_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_moa Mechanism of Action Compound This compound Stock Stock Solution (in DMSO) Compound->Stock MIC MIC Determination (Broth Microdilution) Stock->MIC Zone Zone of Inhibition (Disk Diffusion) Stock->Zone MBC MBC Determination MIC->MBC TimeKill Time-Kill Kinetics MBC->TimeKill Enzyme Enzyme Inhibition Assays (e.g., ENR, PBPs) TimeKill->Enzyme CellWall Cell Wall Integrity Assays Enzyme->CellWall

Caption: Workflow for antimicrobial evaluation of this compound.

Phenylurea_MOA cluster_bacterial_cell Bacterial Cell cluster_outcome Outcome Compound This compound PBP Penicillin-Binding Proteins (PBPs) Compound->PBP inhibits Inhibition Inhibition of Cell Wall Synthesis Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan catalyzes CellWall Cell Wall Peptidoglycan->CellWall builds Lysis Cell Lysis & Death Inhibition->Lysis

Caption: Hypothetical mechanism of action via PBP inhibition.

References

Application Notes and Protocols for the Analytical Detection of Urea Derivatives in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of urea and its derivatives in solution. The methods described herein are essential for a wide range of applications, including pharmaceutical analysis, clinical diagnostics, environmental monitoring, and quality control in various industries.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation and quantification of urea derivatives. Depending on the polarity of the analytes and the complexity of the sample matrix, different HPLC modes can be employed.

Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization

Application Note: This method is suitable for the analysis of urea and its less polar derivatives. Since urea itself lacks a strong chromophore, pre-column derivatization is often necessary to enhance UV or fluorescence detection. A common derivatizing agent is p-dimethylaminobenzaldehyde (DMAB), which reacts with urea to form a colored product.[1]

Experimental Protocol:

1. Sample Preparation and Derivatization:

  • Treat blood plasma, milk, or urine samples with trichloroacetic acid to precipitate proteins, followed by centrifugation.[1]
  • To 100 µL of the supernatant or standard solution, add 25 µL of a DMAB solution (e.g., 680 mg of DMAB in 5 mL of 20% HCl).[1]
  • Vigorously mix the solution and allow it to react for 6-7 minutes at room temperature, protected from light.[1]

2. HPLC Conditions:

  • Column: Phenomenex C18 (Synergi 2.5 µm, Hydro-RP, 100 Å, 100 x 2 mm).[1]
  • Mobile Phase: A ternary gradient of methanol in buffer and water.[1]
  • Flow Rate: 0.5 mL/min.[2]
  • Column Temperature: 27°C.[1]
  • Detection: Photodiode array (PDA) detector set at 370 nm and/or 254 nm.[1]
  • Injection Volume: 10 µL.[2]

3. Data Analysis:

  • Quantify the urea derivative based on the peak area of the chromatogram, using a calibration curve prepared from standard solutions.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (TCA) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Add_DMAB Add p-dimethylaminobenzaldehyde (DMAB) Supernatant->Add_DMAB Incubation Incubate at Room Temperature Add_DMAB->Incubation Injection Inject into HPLC Incubation->Injection Separation C18 Column Separation Injection->Separation Detection PDA Detection (254/370 nm) Separation->Detection Quantification Quantification via Calibration Curve Detection->Quantification

Caption: RP-HPLC with pre-column derivatization workflow.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Application Note: HILIC is ideal for the separation of highly polar urea derivatives that are poorly retained on conventional reversed-phase columns.[3][4] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Experimental Protocol:

1. Sample Preparation:

  • Dissolve the sample in a solvent mixture compatible with the HILIC mobile phase (e.g., 50% acetonitrile/50% DI water/0.1% TFA).[5]

2. HILIC Conditions:

  • Column: Polyhydroxyethyl A column or a zwitterionic stationary phase (e.g., SeQuant ZIC-HILIC).[3][4]
  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 15 mM ammonium formate, pH 6).[4] A typical starting condition is high organic content (e.g., 95% acetonitrile).[3]
  • Flow Rate: 1.0 mL/min.[5]
  • Detection: UV at 205 nm or Mass Spectrometry (MS).[4][5]
  • Injection Volume: 1 µL.[5]

3. Data Analysis:

  • Quantify the analytes using a calibration curve generated from standards of the urea derivatives.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_hilic HILIC Analysis cluster_data_analysis Data Analysis Sample Dissolve Sample in Mobile Phase-like Solvent Injection Inject into HILIC System Sample->Injection Separation Polar Stationary Phase Separation Injection->Separation Detection UV or MS Detection Separation->Detection Quantification Quantification against Standards Detection->Quantification

Caption: HILIC experimental workflow for polar urea derivatives.

Spectrophotometry

Spectrophotometric methods are cost-effective and straightforward for the quantification of urea derivatives, often relying on a color-forming reaction.

Diacetyl Monoxime (DAMO) Method

Application Note: The DAMO method is a classic approach for the direct determination of urea.[6] In the presence of strong acids and thiosemicarbazide, diacetyl monoxime reacts with urea to produce a colored chromophore with a maximum absorbance around 520 nm.[6]

Experimental Protocol:

1. Reagent Preparation:

  • Mixed Color Reagent (MCR): Prepare a solution containing diacetyl monoxime and thiosemicarbazide.
  • Acid Reagent: A mixture of sulfuric acid and phosphoric acid containing ferric chloride.[6]

2. Assay Procedure:

  • Prepare a series of urea standards (e.g., 0.4 to 5.0 mM).[6]
  • To a known volume of sample or standard, add the MCR followed by the acid reagent.
  • Heat the mixture in a boiling water bath for a specified time to allow for color development.
  • Cool the solution to room temperature.

3. Measurement:

  • Measure the absorbance of the solution at 520 nm using a spectrophotometer.[6]
  • Use a reagent blank for background correction.

4. Data Analysis:

  • Construct a calibration curve of absorbance versus urea concentration and determine the concentration of the unknown sample. The relationship is linear up to approximately 5 mM urea.[6]

Reaction Pathway:

Urea Urea Derivative Heat Heat Urea->Heat DAMO Diacetyl Monoxime (DAMO) DAMO->Heat Acid Strong Acid + Thiosemicarbazide Acid->Heat Chromophore Colored Chromophore (Abs @ 520 nm) Heat->Chromophore

Caption: Reaction pathway for the DAMO spectrophotometric method.

Electrochemical Methods

Electrochemical sensors, particularly enzyme-based biosensors, offer high sensitivity and selectivity for the detection of urea.

Urease-Based Amperometric Biosensor

Application Note: This method relies on the enzymatic hydrolysis of urea by urease to produce ammonium and bicarbonate ions. The change in concentration of these ions can be detected electrochemically.[7][8] These biosensors are suitable for real-time monitoring in various biological fluids.

Experimental Protocol:

1. Biosensor Fabrication:

  • Immobilize urease onto the surface of a working electrode (e.g., platinum, gold, or modified carbon electrode).[7][9] Common immobilization techniques include entrapment in a polymer matrix (e.g., poly(glutaraldehyde-co-pyrrole)) or covalent attachment.[8]

2. Electrochemical Measurement:

  • Immerse the three-electrode system (working, reference, and counter electrodes) into a buffer solution (e.g., 50 mM phosphate buffer, pH 7.0).[8]
  • Apply a specific potential and record the baseline current.
  • Introduce the sample containing the urea derivative into the buffer.
  • The urease catalyzes the hydrolysis of urea, leading to a change in the local pH or the production of electroactive species (e.g., ammonium ions) that can be oxidized or reduced at the electrode surface.
  • Record the change in current, which is proportional to the urea concentration. Techniques like differential pulse voltammetry can be used for sensitive detection.[8]

3. Data Analysis:

  • Generate a calibration curve by plotting the current response against the concentration of urea standards.

Signaling Pathway:

Urea Urea Urease Immobilized Urease Urea->Urease Hydrolysis Enzymatic Hydrolysis Urease->Hydrolysis Products 2NH₄⁺ + HCO₃⁻ + OH⁻ Hydrolysis->Products Electrode Working Electrode Products->Electrode Signal Electrochemical Signal (Current Change) Electrode->Signal

Caption: Signaling pathway of a urease-based electrochemical biosensor.

Fluorescence Spectroscopy

Fluorescence-based methods provide high sensitivity for the detection of urea derivatives, often involving a derivatization step to introduce a fluorescent tag.

Derivatization with Xanthydrol followed by HPLC-Fluorescence Detection

Application Note: This highly sensitive method involves the derivatization of urea with xanthydrol to form a fluorescent product, N-9H-xanthen-9-ylurea.[10] This derivative can then be separated by HPLC and quantified using a fluorescence detector.

Experimental Protocol:

1. Derivatization:

  • Mix the sample or standard with a solution of xanthydrol in the presence of an acid catalyst.[11]
  • The reaction produces a stable, fluorescent derivative of urea.

2. HPLC-Fluorescence Conditions:

  • Column: C18 column.[11]
  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate).[11]
  • Flow Rate: 1 mL/min.[11]
  • Fluorescence Detection: Excitation wavelength (λex) = 213 nm; Emission wavelength (λem) = 308 nm.[10]

3. Data Analysis:

  • Quantify the urea derivative based on the fluorescence intensity of the corresponding peak in the chromatogram. A calibration curve is constructed using standards.

Experimental Workflow:

cluster_derivatization Derivatization cluster_hplc_fluorescence HPLC-Fluorescence Analysis cluster_data_analysis Data Analysis Sample Sample/Standard Add_Xanthydrol Add Xanthydrol + Acid Sample->Add_Xanthydrol Reaction Formation of Fluorescent Derivative Add_Xanthydrol->Reaction Injection Inject into HPLC Reaction->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection (λex=213, λem=308) Separation->Detection Quantification Quantification via Fluorescence Intensity Detection->Quantification

References

Formulation of 1-(2-Chloro-4-methylphenyl)urea for In-Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of 1-(2-Chloro-4-methylphenyl)urea for pre-clinical in-vivo research. This document outlines the physicochemical properties, potential formulation strategies, and detailed experimental protocols for the effective administration of this compound in animal models.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Structurally Related Compounds

PropertyThis compound (Predicted)1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea[1]N-(4-Methylphenyl)urea[2]
Molecular Weight ( g/mol )~198.65311.72150.18
XLogP3~2.5 - 3.52.21.1
Aqueous SolubilityPredicted to be lowPoorSlightly soluble in hot water[2]
pKaWeakly basic (Urea moiety)Not availableNot available

Note: The values for this compound are estimations based on its chemical structure and data from similar compounds. Experimental validation is highly recommended.

Formulation Strategies for Poorly Soluble Compounds

Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in-vivo studies. The choice of formulation will depend on the intended route of administration, the required dose, and the animal model.

Common Formulation Approaches:

  • Aqueous Suspensions: This is a frequently used method for oral and parenteral administration of poorly soluble compounds. It involves dispersing the micronized drug powder in an aqueous vehicle containing a suspending agent to ensure uniform dosing.

  • Solutions in Organic Co-solvents: For compounds soluble in biocompatible organic solvents, a co-solvent system can be used. Common co-solvents include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and ethanol. However, the potential for solvent toxicity must be carefully considered and evaluated.

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by utilizing lipid absorption pathways.[3][4]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate, thereby improving bioavailability.

For initial in-vivo screening studies, an oral suspension is often the most practical and widely used approach due to its relative ease of preparation and administration.

Experimental Protocols

This section provides a detailed protocol for the preparation and administration of a 10 mg/mL oral suspension of this compound in a common vehicle for rodent studies.

Materials and Equipment
  • This compound (micronized powder recommended)

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) sodium in sterile water

  • Tween 80 (Polysorbate 80)

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

  • pH meter

  • Oral gavage needles (size appropriate for the animal model)

  • Syringes

Preparation of the Vehicle (0.5% CMC with 0.1% Tween 80)
  • Heat approximately 80% of the required volume of sterile water to 60-70°C.

  • Slowly add the Carboxymethylcellulose (CMC) powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.

  • Continue stirring until the CMC is fully dispersed and the solution becomes clear and viscous.

  • Remove the solution from the heat and allow it to cool to room temperature.

  • Add Tween 80 to a final concentration of 0.1% (v/v) and mix thoroughly.

  • Add the remaining sterile water to reach the final volume and continue stirring until a homogenous solution is obtained.

  • Store the vehicle at 2-8°C.

Preparation of this compound Oral Suspension (10 mg/mL)
  • Accurately weigh the required amount of this compound powder.

  • If the powder is not micronized, triturate it in a mortar and pestle to a fine, uniform powder.

  • In a separate container, wet the powder with a small amount of the prepared vehicle to form a smooth paste. This step is crucial to prevent clumping when the bulk of the vehicle is added.

  • Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing.

  • Continue stirring for at least 30 minutes to ensure a uniform and stable suspension.

  • Visually inspect the suspension for any large aggregates. If present, continue homogenization.

  • Store the suspension in a tightly sealed, light-resistant container at 2-8°C. It is recommended to assess the stability of the suspension over the intended period of use.

Quality Control
  • Visual Inspection: The suspension should be uniform and free of large particles or agglomerates.

  • pH Measurement: The pH of the final suspension should be recorded.

  • Resuspendability: After storage, the suspension should be easily resuspendable by gentle shaking to ensure dose uniformity.

  • Dose Uniformity: It is advisable to perform a content uniformity test to ensure that each dose withdrawn from the suspension contains the correct amount of the active compound.

Administration Protocol (Oral Gavage in Mice)
  • Before each administration, vigorously shake the suspension to ensure homogeneity.

  • Withdraw the calculated dose volume into an appropriately sized syringe fitted with an oral gavage needle.

  • Gently restrain the mouse.

  • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

  • Monitor the animal for any signs of distress during and after the procedure.

  • For studies involving a vehicle control group, administer the same volume of the 0.5% CMC with 0.1% Tween 80 vehicle.

Signaling Pathway Diagrams

Urea-based compounds are frequently investigated as kinase inhibitors. Two key signaling pathways often targeted in cancer and other diseases are the Raf-MEK-ERK and the VEGFR pathways.

experimental_workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In-Vivo Administration weigh Weigh Compound micronize Micronize (if needed) weigh->micronize mix Mix to Homogenous Suspension micronize->mix prepare_vehicle Prepare Vehicle (0.5% CMC, 0.1% Tween 80) prepare_vehicle->mix visual Visual Inspection mix->visual ph pH Measurement visual->ph uniformity Dose Uniformity ph->uniformity resuspend Resuspend uniformity->resuspend dose Dose Calculation resuspend->dose administer Oral Gavage dose->administer

Caption: Experimental workflow for the preparation and administration of this compound oral suspension.

Raf_MEK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Urea_Inhibitor This compound (Potential Inhibitor) Urea_Inhibitor->Raf Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The Raf-MEK-ERK signaling pathway and the potential inhibitory action of this compound on Raf kinase.[5][6][7][8]

VEGFR_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Permeability Permeability VEGFR->Permeability PKC PKC PLCg->PKC Ras_pathway Ras-Raf-MEK-ERK PKC->Ras_pathway Proliferation Proliferation Ras_pathway->Proliferation Migration Migration Ras_pathway->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Urea_Inhibitor This compound (Potential Inhibitor) Urea_Inhibitor->VEGFR Inhibition

Caption: The VEGFR signaling pathway, a potential target for inhibition by this compound, leading to anti-angiogenic effects.[9][10][11][12][13]

References

Application Notes and Protocols for 1-(2-Chloro-4-methylphenyl)urea in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloro-4-methylphenyl)urea is a small molecule belonging to the aryl urea class of compounds. While specific biological activities and medicinal chemistry applications for this particular compound are not extensively documented in publicly available literature, the aryl urea scaffold is a well-established pharmacophore in drug discovery.[1] Derivatives of this class have demonstrated a wide range of biological activities, including antimicrobial, antiproliferative, and kinase inhibition properties.[2][3] These application notes provide a general framework for the potential use of this compound in medicinal chemistry research, including detailed protocols for its synthesis and for screening its potential biological activities.

Introduction

Aryl ureas are a significant class of compounds in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.[1] The presence of chloro and methyl substituents on the phenyl ring of this compound suggests that it may possess interesting electronic and lipophilic properties that could contribute to its biological activity. Structurally similar compounds have been investigated for various therapeutic applications. This document outlines potential research avenues and provides the necessary experimental protocols to investigate the medicinal chemistry applications of this compound.

Data Presentation

As there is no publicly available quantitative data for the biological activity of this compound, the following tables are provided as templates for researchers to record their experimental findings.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineIC₅₀ (µM)
e.g., MCF-7Data to be determined
e.g., A549Data to be determined
e.g., HCT116Data to be determined

Table 2: In Vitro Antimicrobial Activity of this compound

Microbial StrainMIC (µg/mL)MBC (µg/mL)
e.g., S. aureusData to be determinedData to be determined
e.g., E. coliData to be determinedData to be determined
e.g., C. albicansData to be determinedData to be determined

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of aryl ureas via the reaction of an isocyanate with an amine.

Materials:

  • 2-Chloro-4-methylaniline

  • Potassium isocyanate

  • Hydrochloric acid (HCl)

  • Toluene

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4-methylaniline (1 equivalent) in a suitable solvent such as toluene.

  • In a separate flask, prepare an aqueous solution of potassium isocyanate (1.1 equivalents).

  • Slowly add the potassium isocyanate solution to the solution of 2-chloro-4-methylaniline with vigorous stirring.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold water and then with a small amount of cold toluene.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to obtain this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in the complete cell culture medium from the stock solution.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Resazurin solution (for viability indication, optional)

Procedure:

  • Dispense 100 µL of the appropriate sterile broth into each well of a 96-well plate.

  • Add 100 µL of the stock solution of this compound to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative growth control (broth with inoculum and DMSO).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

  • To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is plated on agar plates. The lowest concentration that results in no growth on the agar plate is the MBC.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 2_Chloro_4_methylaniline 2-Chloro-4-methylaniline in Toluene Mixing Mixing and Acidification (HCl) 2_Chloro_4_methylaniline->Mixing Potassium_Isocyanate Aqueous Potassium Isocyanate Potassium_Isocyanate->Mixing Reflux Reflux (2-4 hours) Mixing->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Water and Toluene Filtration->Washing Recrystallization Recrystallization (Ethanol/Water) Washing->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final_Product This compound Drying->Final_Product Characterization Characterization (NMR, IR, MS) Final_Product->Characterization

Caption: Synthetic workflow for this compound.

Antiproliferative_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plate Incubation_24h_1 Incubate for 24 hours Cell_Seeding->Incubation_24h_1 Compound_Addition Add serial dilutions of This compound Incubation_24h_1->Compound_Addition Incubation_48_72h Incubate for 48-72 hours Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Dissolve_Formazan Dissolve formazan crystals with DMSO Incubation_4h->Dissolve_Formazan Measure_Absorbance Measure absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Data_Analysis Calculate % viability and determine IC₅₀ Measure_Absorbance->Data_Analysis

Caption: Workflow for the in vitro antiproliferative MTT assay.

Antimicrobial_Assay_Workflow Prepare_Dilutions Prepare serial dilutions of This compound in broth Inoculation Inoculate wells with microbial suspension Prepare_Dilutions->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate plates (18-48 hours) Inoculation->Incubation MIC_Determination Determine MIC (lowest concentration with no visible growth) Incubation->MIC_Determination MBC_Plating Plate aliquots from clear wells onto agar MIC_Determination->MBC_Plating MBC_Incubation Incubate agar plates MBC_Plating->MBC_Incubation MBC_Determination Determine MBC (lowest concentration with no growth on agar) MBC_Incubation->MBC_Determination

Caption: Workflow for antimicrobial susceptibility testing.

References

Application Notes and Protocols for the Development of 1-(2-Chloro-4-methylphenyl)urea Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaryl ureas represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating potent anticancer activity.[1][2][3] This activity often stems from the inhibition of key protein kinases involved in cancer cell proliferation and survival signaling pathways.[2][3] The urea moiety itself is crucial for binding to the kinase hinge region through hydrogen bond formation.[1] 1-(2-Chloro-4-methylphenyl)urea serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at discovering novel and more potent anticancer agents. This document provides detailed protocols for the synthesis and biological evaluation of analogs of this compound to facilitate these studies.

Data Presentation: Structure-Activity Relationship (SAR) of this compound Analogs

The following table summarizes hypothetical SAR data for a series of analogs based on the this compound scaffold. The data is presented to illustrate the potential impact of substitutions on biological activity and is representative of typical findings in diaryl urea SAR studies.

Compound IDR Group (Substitution on the second phenyl ring)RAF Kinase Inhibition IC50 (nM)A549 Cell Proliferation IC50 (µM)
1 H50015.2
2a 4-Fluoro2508.1
2b 4-Chloro1805.5
2c 4-Bromo2006.8
2d 4-Trifluoromethyl1504.2
2e 4-Methoxy60020.5
2f 3,4-Dichloro1203.1
2g 4-Methyl45012.9

Experimental Protocols

Protocol 1: General Synthesis of 1-(2-Chloro-4-methylphenyl)-3-(substituted phenyl)urea Analogs

This protocol describes a general method for the synthesis of the target compounds via the reaction of a substituted aniline with 2-chloro-4-methylphenyl isocyanate.

Materials:

  • Substituted anilines

  • 2-Chloro-4-methylphenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the desired substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 2-chloro-4-methylphenyl isocyanate (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 1-(2-chloro-4-methylphenyl)-3-(substituted phenyl)urea analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: RAF Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against a target kinase, such as RAF kinase.

Materials:

  • Synthesized urea analogs

  • Recombinant RAF kinase

  • Substrate peptide (e.g., MEK1)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the synthesized analogs on a cancer cell line (e.g., A549 human lung carcinoma).

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized urea analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 4: Western Blot Analysis of the MAPK Signaling Pathway

This protocol is designed to investigate the effect of a lead compound on the phosphorylation status of key proteins in the MAPK/ERK signaling pathway.

Materials:

  • A549 cells

  • Lead urea compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-RAF, anti-RAF, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat A549 cells with the lead compound at its IC50 concentration for various time points.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Mandatory Visualizations

Synthesis_Workflow sub_aniline Substituted Aniline reaction Reaction in DCM with TEA sub_aniline->reaction isocyanate 2-Chloro-4-methylphenyl Isocyanate isocyanate->reaction purification Purification by Column Chromatography reaction->purification final_product 1-(2-Chloro-4-methylphenyl)-3- (substituted phenyl)urea Analog purification->final_product

Caption: General synthetic workflow for the preparation of this compound analogs.

Biological_Evaluation_Workflow synthesis Synthesized Analogs kinase_assay Kinase Inhibition Assay (e.g., RAF Kinase) synthesis->kinase_assay cell_assay Cell Proliferation Assay (e.g., A549 cells) synthesis->cell_assay sar_analysis SAR Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_compound Lead Compound Identification sar_analysis->lead_compound pathway_analysis Signaling Pathway Analysis (Western Blot) lead_compound->pathway_analysis

Caption: Workflow for the biological evaluation and SAR study of synthesized analogs.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 1-(2-Chloro-4-methylphenyl) -urea Analog Inhibitor->RAF inhibits

Caption: Putative inhibition of the RAF-MEK-ERK signaling pathway by a this compound analog.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chloro-4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 1-(2-Chloro-4-methylphenyl)urea.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve the reaction of 2-chloro-4-methylaniline with a carbonyl source. The two primary routes are:

  • Route A: Reaction with an Isocyanate Precursor: This is a widely used method where 2-chloro-4-methylaniline is reacted with an isocyanate, which can be generated in situ from safer reagents like triphosgene or by using a salt like potassium isocyanate.[1]

  • Route B: Reaction with Urea: In this route, 2-chloro-4-methylaniline is directly reacted with urea, typically at elevated temperatures. This method avoids the handling of highly reactive and toxic isocyanates.

Q2: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Here's a troubleshooting guide:

Potential CauseRecommended Action
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2] - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side product formation. - Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the isocyanate precursor or urea may be necessary.
Side Reactions - Formation of Symmetric Diarylurea: A common byproduct is the formation of 1,3-bis(2-chloro-4-methylphenyl)urea. This can be minimized by controlling the addition rate of the amine to the isocyanate or by using the amine as the limiting reagent. - Hydrolysis of Isocyanate: If using an isocyanate-based route, ensure anhydrous (dry) solvents and reagents are used to prevent the hydrolysis of the isocyanate back to the starting amine.
Sub-optimal Reaction Conditions - Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are commonly used for isocyanate-based reactions.[3] For reactions with potassium isocyanate, water can be an effective solvent.[1] - Base Selection (if applicable): In reactions involving phosgene equivalents, a non-nucleophilic base like triethylamine or pyridine is often required to neutralize the generated acid.
Product Loss During Work-up and Purification - Inefficient Extraction: Ensure the correct pH for aqueous washes to minimize product loss. - Improper Recrystallization: Use an appropriate solvent system for recrystallization to maximize recovery of the pure product. A solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Q3: What are the common impurities in the synthesis of this compound and how can I remove them?

A3: The primary impurities depend on the synthetic route chosen.

ImpurityIdentificationRemoval Method
Unreacted 2-chloro-4-methylaniline Can be detected by TLC or ¹H NMR.- Aqueous Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) during work-up will protonate and remove the basic starting amine into the aqueous layer.[3]
1,3-bis(2-chloro-4-methylphenyl)urea (Symmetrical Urea) Often has a higher melting point and different Rf value on TLC compared to the desired product.- Recrystallization: This impurity can often be removed by careful recrystallization from a suitable solvent like ethanol or acetone-water mixtures. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for separation.
Unreacted Urea/Isocyanate Precursors These are generally more polar than the product.- Water Wash: Most of these precursors are water-soluble and can be removed during the aqueous work-up.

Experimental Protocols

Protocol 1: Synthesis from 2-Chloro-4-methylaniline and Potassium Isocyanate in Water[1]

This method is environmentally friendly and avoids the use of hazardous reagents.

Reagents:

  • 2-Chloro-4-methylaniline

  • Potassium isocyanate (KOCN)

  • 4 M HCl in dioxane (catalytic amount)

  • Water

Procedure:

  • To a stirred solution of 2-chloro-4-methylaniline (1.0 eq) in water, add a catalytic amount of 4 M HCl in dioxane.

  • Add potassium isocyanate (1.5 - 2.2 eq) portion-wise to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the product often precipitates out of the aqueous solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold water to remove any unreacted potassium isocyanate and other water-soluble impurities.

  • Dry the product under vacuum. If further purification is needed, recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.

Protocol 2: Synthesis from 2-Chloro-4-methylaniline using Triphosgene[3]

This protocol generates the isocyanate in situ, which then reacts with ammonia (or another amine) to form the urea.

Reagents:

  • 2-Chloro-4-methylaniline

  • Triphosgene

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ammonia solution (e.g., 7 M in methanol)

Procedure:

  • Dissolve 2-chloro-4-methylaniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.34 eq) in anhydrous THF to the cooled amine solution. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours to ensure complete formation of the isocyanate.

  • In a separate flask, cool the ammonia solution to 0 °C.

  • Slowly add the in situ generated isocyanate solution to the cold ammonia solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the effect of key reaction parameters on the yield of substituted ureas, based on general principles of urea synthesis. Optimal conditions for this compound should be determined empirically.

Table 1: Influence of Reaction Parameters on Urea Synthesis Yield

ParameterVariationExpected Impact on YieldRationale
Solvent Aprotic (THF, DCM) vs. Protic (Water, Alcohols)Varies with the chosen synthetic route. Aprotic solvents are generally preferred for isocyanate-based reactions to prevent side reactions. Water can be an excellent solvent for reactions with isocyanate salts.[1]Protic solvents can react with isocyanate intermediates.
Temperature Room Temperature vs. RefluxIncreasing temperature generally increases the reaction rate but may also promote side product formation.Higher kinetic energy overcomes the activation energy barrier.
Base Presence vs. AbsenceEssential for reactions involving phosgene or its equivalents to neutralize acidic byproducts.Prevents the protonation of the starting amine, which would render it unreactive.
Stoichiometry Equimolar vs. Excess of one reagentUsing a slight excess of the isocyanate precursor or urea can drive the reaction to completion.Le Chatelier's principle.

Visualizations

Experimental Workflow: Synthesis via Isocyanate Precursor

G cluster_prep Step 1: Isocyanate Formation (in situ) cluster_reaction Step 2: Urea Formation cluster_purification Step 3: Purification start 2-Chloro-4-methylaniline + Triphosgene + Base intermediate 2-Chloro-4-methylphenyl isocyanate start->intermediate Anhydrous THF, 0°C to RT ammonia Ammonia Solution intermediate->ammonia Addition at 0°C product Crude this compound ammonia->product workup Aqueous Work-up product->workup purification Recrystallization / Chromatography workup->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound via an in-situ generated isocyanate.

Logical Relationship: Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions suboptimal_conditions Sub-optimal Conditions low_yield->suboptimal_conditions product_loss Product Loss During Work-up low_yield->product_loss increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp optimize_stoichiometry Optimize Stoichiometry incomplete_reaction->optimize_stoichiometry control_addition Control Reagent Addition side_reactions->control_addition use_anhydrous Use Anhydrous Solvents side_reactions->use_anhydrous optimize_solvent_base Optimize Solvent/Base suboptimal_conditions->optimize_solvent_base careful_workup Careful Work-up/Purification product_loss->careful_workup

Caption: Troubleshooting guide for addressing low reaction yields.

References

troubleshooting solubility issues of 1-(2-Chloro-4-methylphenyl)urea in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chloro-4-methylphenyl)urea. The information is presented in a question-and-answer format to directly address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted phenylurea. As with many urea derivatives, it is a crystalline solid with a structure that allows for strong intermolecular hydrogen bonding.[1] This typically results in low aqueous solubility. Its solubility in organic solvents is expected to be significantly higher, particularly in polar aprotic solvents that can effectively disrupt the crystal lattice and solvate the molecule. The presence of the chloro and methyl groups on the phenyl ring also influences its polarity and, consequently, its solubility profile.

Q2: In which organic solvents is this compound likely to be most soluble?

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

Polar protic solvents like ethanol and methanol may also be effective, although the solubility might be lower compared to polar aprotic solvents. Non-polar solvents such as hexane and toluene are unlikely to be effective.

Q3: Why is my compound not dissolving in a recommended solvent?

A3: Several factors can contribute to poor dissolution, even in a suitable solvent:

  • Insufficient Solvent Volume: The concentration of your solution may be above the saturation point of the solvent at the current temperature.

  • Low Temperature: Solubility of most solids, including urea derivatives, increases with temperature.[1]

  • Purity of the Compound: Impurities can affect the dissolution process.

  • Particle Size: A larger particle size will dissolve more slowly due to a smaller surface area-to-volume ratio.

  • Insufficient Agitation: Proper mixing is crucial to ensure the compound is adequately dispersed in the solvent and to break up any clumps.

Solubility Data

Due to the absence of specific experimental data in published literature, the following table provides a qualitative and predicted solubility profile for this compound based on the properties of similar substituted phenylureas.

SolventTypePredicted SolubilityNotes
WaterPolar ProticVery LowThe hydrophobic phenyl ring and chloro-substituent, combined with strong crystal lattice energy from the urea group, lead to poor aqueous solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solvent for many urea derivatives due to its high polarity and ability to act as a hydrogen bond acceptor.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a good solvent for polar organic compounds.
Tetrahydrofuran (THF)Polar AproticModerateShould be a reasonably good solvent, though likely less effective than DMSO or DMF.
AcetonePolar AproticModerate to LowMay be effective, especially with heating, but solubility is generally lower than in DMSO or DMF for complex organic solids.
EthanolPolar ProticModerate to LowCan dissolve the compound, but the hydrogen bonding network of the solvent itself can sometimes hinder the dissolution of compounds with strong intermolecular forces. Heating will likely be required.
MethanolPolar ProticModerate to LowSimilar to ethanol, it can be a viable solvent, but may require heating to achieve desired concentrations. A structurally similar compound showed slight solubility in methanol.[2]
AcetonitrilePolar AproticLowGenerally a weaker solvent for ureas compared to DMSO or DMF.
Dichloromethane (DCM)Non-PolarVery LowUnlikely to be an effective solvent.
HexaneNon-PolarVery LowNot a suitable solvent due to the polar nature of the urea functional group.

Troubleshooting Guide

Problem: My compound is not dissolving in DMSO at room temperature.

  • Question: I've added the calculated amount of DMSO to my vial of this compound, but I still see solid particles after vortexing. What should I do?

  • Answer:

    • Increase Agitation: Ensure the vial is being vortexed vigorously for an adequate amount of time (e.g., 5-10 minutes).

    • Gentle Heating: Warm the solution in a water bath (e.g., 30-40°C). Many compounds exhibit significantly increased solubility with a modest increase in temperature. Be cautious and ensure the compound is stable at the temperature you are using.

    • Sonication: Use a bath sonicator to break up any aggregates and increase the rate of dissolution.

    • Add More Solvent: If the above steps do not work, it is possible you are trying to prepare a stock solution that is above the compound's solubility limit. Add a small, known volume of additional solvent and see if the solid dissolves.

Problem: My compound dissolves initially but then precipitates out of solution.

  • Question: I managed to dissolve the compound with heating, but when it cooled to room temperature, a precipitate formed. How can I keep it in solution?

  • Answer: This indicates that you have created a supersaturated solution.

    • Maintain a Working Temperature: If your experimental protocol allows, you may need to keep the stock solution at a slightly elevated temperature.

    • Use a Co-solvent: In some cases, adding a small percentage of a co-solvent can improve the stability of the solution. However, this must be compatible with your downstream experiments.

    • Prepare a More Dilute Stock Solution: The most straightforward solution is to prepare a new stock solution at a lower concentration that is stable at room temperature.

Problem: I am seeing conflicting solubility results between experiments.

  • Question: Sometimes the compound dissolves easily, and other times it is very difficult. Why is this happening?

  • Answer: Inconsistent results can stem from several factors:

    • Hydration State: The compound may have different hydration states, which can affect solubility. Ensure your compound is stored in a desiccator.

    • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility.

    • Solvent Quality: Ensure the solvent is anhydrous and of high purity. Water contamination in aprotic solvents can significantly reduce the solubility of some compounds.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This method is a high-throughput approach to estimate solubility by observing precipitation after adding a concentrated DMSO stock to an aqueous buffer.[3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate pre-filled with 198 µL of PBS. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility

This "shake-flask" method determines the true equilibrium solubility and is considered the gold standard.[3]

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., DMSO, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add Excess Solid: Add an excess amount of solid this compound to a vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.

  • Add Solvent: Add a known volume of the chosen solvent (e.g., 1 mL).

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Dilution and Analysis: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound by HPLC against a standard curve of known concentrations. The calculated concentration is the thermodynamic solubility.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve check_solvent Is the solvent appropriate? (e.g., polar aprotic like DMSO) start->check_solvent check_conc Is the concentration too high? check_solvent->check_conc Yes reassess Re-evaluate solvent choice check_solvent->reassess No agitate Increase agitation (Vortex/Sonicate) check_conc->agitate No add_solvent Add more solvent (Dilute the solution) check_conc->add_solvent Yes heat Apply gentle heat (30-40°C) agitate->heat success Success: Compound dissolved agitate->success If successful heat->success If successful fail Issue persists: Consult literature for analogs or perform solubility screen heat->fail add_solvent->success reassess->fail

Caption: A flowchart for troubleshooting common solubility problems.

References

Technical Support Center: Purification of Crude 1-(2-Chloro-4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-(2-Chloro-4-methylphenyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The most common impurities depend on the synthetic route. However, you can typically expect to find:

  • Unreacted Starting Materials: Primarily 2-chloro-4-methylaniline.

  • Symmetrically Substituted Byproducts: 1,3-bis(2-chloro-4-methylphenyl)urea may form, especially if phosgene or a similar coupling reagent is used.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: Often the most efficient method for removing small amounts of impurities, provided a suitable solvent is identified.

  • Flash Column Chromatography: Highly effective for separating the desired product from both more polar (e.g., starting amine) and less polar impurities, as well as closely related byproducts.

  • Acid-Base Extraction: Useful for removing basic impurities like the starting aniline.

Q3: What is a good starting point for a recrystallization solvent system?

A3: For substituted phenylureas, common recrystallization solvents include alcohols and nitriles. Good starting points for solvent screening would be ethanol, methanol, or acetonitrile.[1] The ideal solvent will dissolve the crude product when hot but have low solubility for the desired compound when cold, while impurities remain in solution.[2]

Q4: How can I monitor the purity of my fractions during chromatography or after recrystallization?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor purity. A typical mobile phase for TLC analysis of substituted phenylureas would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate. High-Performance Liquid Chromatography (HPLC) can provide more quantitative purity analysis.[3][4][5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: The purified product is still contaminated with the starting material, 2-chloro-4-methylaniline.
Possible Cause Troubleshooting Step Expected Outcome
Inefficient initial work-up.Perform an acidic wash of the crude product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane). Use a dilute acid like 1M HCl to protonate and extract the basic aniline into the aqueous layer.The 2-chloro-4-methylaniline will be removed into the aqueous phase, leaving the desired urea in the organic phase.
Co-crystallization during recrystallization.The starting amine is likely more soluble in the recrystallization solvent. Ensure the product is fully dissolved at high temperature and allowed to cool slowly to promote selective crystallization of the less soluble urea.The purity of the crystalline product should increase as the aniline remains in the mother liquor.
Inadequate separation during column chromatography.The starting amine is significantly more polar than the desired urea. Use a less polar eluent system initially to ensure the urea moves down the column while the amine remains at the top. A gradient elution from low to high polarity can improve separation.Clear separation of spots on TLC, allowing for the collection of pure product fractions.
Issue 2: The final product contains a significant amount of the symmetrical byproduct, 1,3-bis(2-chloro-4-methylphenyl)urea.
Possible Cause Troubleshooting Step Expected Outcome
Stoichiometry of reactants in the synthesis.This is a synthetic issue, but purification can still be achieved. Flash column chromatography is the most effective method for separating these two ureas.The symmetrical urea is typically less polar than the desired monosubstituted urea. A carefully selected eluent system should allow for their separation on a silica gel column.
Similar solubility profiles preventing separation by recrystallization.If recrystallization is attempted, try a multi-solvent system. Dissolve the mixture in a good solvent (e.g., hot ethanol) and then slowly add a poor solvent (e.g., water or hexane) until turbidity is observed. Allow to cool slowly.This may selectively precipitate the desired product if its solubility is sufficiently different from the byproduct in the chosen solvent mixture.
Issue 3: The product "oils out" during recrystallization instead of forming crystals.
Possible Cause Troubleshooting Step Expected Outcome
The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.The product will remain a solid throughout the dissolution and crystallization process.
The solution is supersaturated.Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution. Then, allow it to cool very slowly, possibly with scratching the inside of the flask with a glass rod to induce crystallization.The product should crystallize from the solution rather than forming an oil.
Presence of impurities.Purify the crude material by another method, such as flash chromatography, to remove impurities that may be inhibiting crystallization, and then attempt recrystallization again.A purer starting material is more likely to crystallize successfully.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate/hexane mixtures) at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and high solubility upon heating.

  • Dissolution: In a flask, add the chosen solvent to the crude this compound. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common eluent for substituted phenylureas is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica-adsorbed sample onto the top of the packed column.

  • Elution: Run the column with the chosen eluent system. An isocratic elution can be used, or a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) can be employed to improve separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound analysis Purity Analysis (TLC/HPLC) crude->analysis recrystallization Recrystallization analysis->recrystallization High Purity (>90%) chromatography Flash Chromatography analysis->chromatography Multiple Impurities or Low Purity extraction Acid-Base Extraction analysis->extraction Basic Impurities (e.g., aniline) pure_product Pure Product recrystallization->pure_product waste Impurities recrystallization->waste chromatography->pure_product chromatography->waste extraction->crude Neutralized Organic Layer extraction->waste Aqueous Layer

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting_Logic start Crude Product Impure check_amine Aniline Impurity? start->check_amine check_diarylurea Symmetrical Urea Impurity? check_amine->check_diarylurea No acid_wash Perform Acid Wash check_amine->acid_wash Yes check_other Other Impurities? check_diarylurea->check_other No chromatography Flash Column Chromatography check_diarylurea->chromatography Yes recrystallize Recrystallize check_other->recrystallize Yes pure Pure Product check_other->pure No acid_wash->check_diarylurea chromatography->pure recrystallize->pure

Caption: Troubleshooting logic for common impurity removal.

References

stability testing of 1-(2-Chloro-4-methylphenyl)urea under various pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 1-(2-Chloro-4-methylphenyl)urea under various pH conditions. The following information is based on general principles of forced degradation studies as outlined in regulatory guidelines and scientific literature.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: Why is pH stability testing important for this compound?

A1: Understanding the stability of this compound across a range of pH values is crucial for several reasons. It helps in identifying potential degradation pathways and products, which is essential for developing a stable pharmaceutical formulation.[1][2] This information is also critical for selecting appropriate storage conditions and determining the shelf-life of the drug substance and product. Furthermore, regulatory agencies require data from forced degradation studies, including pH stability, to demonstrate the specificity of analytical methods.[2][4]

Q2: What are the typical pH conditions used for stability testing?

A2: Forced degradation studies typically cover a wide pH range to investigate the susceptibility of the compound to acid and base-catalyzed hydrolysis.[3][4] A common approach is to use acidic conditions (e.g., 0.1 M HCl), neutral conditions (e.g., purified water), and basic conditions (e.g., 0.1 M NaOH).[4] It is also recommended to study the stability in buffered solutions at various pH values (e.g., pH 2, 4, 6, 8) to understand the degradation profile more comprehensively.[4]

Q3: What analytical techniques are suitable for monitoring the degradation of this compound?

A3: A stability-indicating analytical method is required, which can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and recommended technique for this purpose.[3][5] Other methods like High-Performance Thin-Layer Chromatography (HPTLC)-densitometry have also been used for the analysis of urea derivatives.[6]

Q4: How much degradation is considered appropriate in a forced degradation study?

A4: The goal is to achieve a noticeable but not excessive level of degradation. A target degradation of 5-20% is generally considered suitable.[1] This extent of degradation is typically sufficient to identify and characterize degradation products without leading to the formation of secondary, less relevant degradants that may not be observed under normal storage conditions.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under acidic or basic conditions. The compound is highly stable under the tested conditions. The stress conditions (temperature, duration) are not stringent enough.Increase the temperature (e.g., to 60°C or higher), extend the duration of the study, or use a higher concentration of acid/base (e.g., 1 M HCl/NaOH).[4]
Complete degradation of the compound is observed immediately. The compound is highly labile under the tested conditions. The stress conditions are too harsh.Reduce the temperature, shorten the exposure time, or use a lower concentration of acid/base (e.g., 0.01 M HCl/NaOH).
Poor separation between the parent compound and degradation products in HPLC. The chromatographic method is not optimized. The mobile phase, column, or gradient profile may not be suitable.Develop and validate a stability-indicating HPLC method. This may involve screening different columns, mobile phase compositions (including pH and organic modifiers), and gradient elution profiles.
Appearance of many small, unidentified peaks in the chromatogram. Formation of secondary degradation products due to excessive stress. Impurities in the starting material or reagents.Reduce the stress conditions to achieve the target degradation of 5-20%.[1] Analyze a control sample (without the active ingredient) to identify any peaks originating from the matrix or reagents.

Experimental Protocol: pH Stability Study

This protocol provides a general framework for assessing the stability of this compound under various pH conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Phosphate and/or citrate buffers (pH 2, 4, 6, 8)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with UV/PDA detector

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

3. Preparation of Stress Samples:

  • Acidic Hydrolysis: Transfer a known volume of the stock solution into a volumetric flask. Add 0.1 M HCl to the mark.

  • Basic Hydrolysis: Transfer a known volume of the stock solution into a volumetric flask. Add 0.1 M NaOH to the mark.

  • Neutral Hydrolysis: Transfer a known volume of the stock solution into a volumetric flask. Add purified water to the mark.

  • Buffered Solutions: Prepare separate samples in buffers at pH 2, 4, 6, and 8 by adding a known volume of the stock solution to a volumetric flask and diluting with the respective buffer.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stress samples.

4. Stress Conditions:

  • Incubate the prepared stress samples and a control solution in a temperature-controlled environment (e.g., 40°C or 60°C).[4]

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the acidic and basic samples before analysis, if necessary, to prevent further degradation on the HPLC column.

  • Dilute the samples to an appropriate concentration for HPLC analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Record the peak area of the intact this compound and any degradation products.

6. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point for each condition.

  • Determine the degradation rate constant (k) and half-life (t½) for each pH condition.

Data Presentation

The quantitative results of the stability study should be summarized in a clear and organized manner.

Table 1: Stability of this compound in Aqueous Solutions at 60°C

Condition Time (hours) % Remaining of this compound Degradation Products (% Peak Area)
0.1 M HCl0100.0-
885.2Degradant 1: 14.8
2460.5Degradant 1: 39.5
Purified Water0100.0-
899.8-
2499.5-
0.1 M NaOH0100.0-
845.3Degradant 2: 54.7
2410.1Degradant 2: 89.9

Table 2: Degradation Kinetics of this compound at 60°C

Condition Rate Constant (k) Half-life (t½) Reaction Order
0.1 M HClValueValueValue
Purified WaterValueValueValue
0.1 M NaOHValueValueValue
pH 2 BufferValueValueValue
pH 4 BufferValueValueValue
pH 6 BufferValueValueValue
pH 8 BufferValueValueValue

(Note: The data presented in the tables are hypothetical and for illustrative purposes only.)

Visualizations

Stability_Testing_Workflow start Start: Stability Study Initiation prep_stock Prepare Stock Solution of This compound start->prep_stock prep_stress Prepare Stress Samples (Acid, Base, Neutral, Buffers) prep_stock->prep_stress stress_cond Incubate Samples under Controlled Temperature prep_stress->stress_cond sampling Withdraw Aliquots at Predetermined Time Points stress_cond->sampling sample_prep Sample Preparation (Neutralization, Dilution) sampling->sample_prep hplc_analysis HPLC Analysis using a Stability-Indicating Method sample_prep->hplc_analysis data_analysis Data Analysis: - % Degradation - Kinetics (k, t½) hplc_analysis->data_analysis reporting Report Generation and Conclusion data_analysis->reporting end End of Study reporting->end

Caption: Workflow for pH Stability Testing.

References

identifying and minimizing byproducts in 1-(2-Chloro-4-methylphenyl)urea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chloro-4-methylphenyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the reaction of 2-chloro-4-methylaniline with a suitable urea precursor. Two common variations of this approach are:

  • Route A: Reaction with Isocyanate: This involves the reaction of 2-chloro-4-methylaniline with a source of isocyanate, which then reacts with ammonia or an ammonia equivalent. The isocyanate, 2-chloro-4-methylphenyl isocyanate, can be generated in situ from the aniline or used as a starting material.

  • Route B: Reaction with Urea: A more direct approach involves the reaction of 2-chloro-4-methylaniline directly with urea at elevated temperatures. This method avoids the handling of highly reactive isocyanates.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: The formation of byproducts is a common challenge in the synthesis of substituted ureas. The two main impurities you are likely to encounter are:

  • 1,3-bis(2-Chloro-4-methylphenyl)urea (Symmetrical Diarylurea): This byproduct arises when two molecules of the parent aniline (or one molecule of the aniline and one molecule of the corresponding isocyanate) react with a carbonyl source. This is particularly common if there is any water present in the reaction mixture when using an isocyanate precursor.

  • Biuret Derivative: This impurity is formed from the reaction of the desired this compound product with another molecule of 2-chloro-4-methylphenyl isocyanate. This side reaction is typically favored at higher reaction temperatures.

Q3: How can I identify and quantify the main product and these byproducts in my reaction mixture?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for analyzing the purity of your product and quantifying byproducts. A reversed-phase C18 column with UV detection is generally effective.

Experimental Protocol: HPLC Analysis

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a higher water concentration and gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase or a suitable solvent like methanol.

The expected elution order would be the desired product, followed by the more nonpolar symmetrical diarylurea and potentially the biuret derivative. Retention times should be confirmed by running standards of the pure compounds if available.

Troubleshooting Guide

Problem 1: My final product is contaminated with a significant amount of 1,3-bis(2-Chloro-4-methylphenyl)urea.

Cause: This byproduct is often the result of moisture in your reaction. Water can react with the isocyanate intermediate to form an unstable carbamic acid, which then decomposes to the aniline and carbon dioxide. The liberated aniline can then react with another isocyanate molecule to form the symmetrical diarylurea.

Solutions:

  • Ensure Dry Reaction Conditions: Thoroughly dry all glassware and use anhydrous solvents. Solvents should be dried over molecular sieves or other appropriate drying agents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Control of Reagents: If using 2-chloro-4-methylphenyl isocyanate directly, ensure it is of high purity and has been stored under anhydrous conditions.

ConditionThis compound (%)1,3-bis(2-Chloro-4-methylphenyl)urea (%)
Anhydrous Solvent955
Solvent with 0.5% Water8020

Table 1: Effect of Water on Byproduct Formation. This table illustrates the representative impact of moisture on the formation of the symmetrical diarylurea byproduct. Actual results may vary based on specific reaction conditions.

Problem 2: I am observing a significant amount of the biuret byproduct in my product.

Cause: The formation of biuret derivatives is favored at elevated temperatures where the isocyanate can react with the N-H bond of the already formed urea product.

Solutions:

  • Temperature Control: Maintain a lower reaction temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time instead of increasing the temperature. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Order of Addition: If generating the isocyanate in situ and then reacting it with ammonia, add the isocyanate solution slowly to the ammonia solution to maintain a low concentration of the isocyanate and minimize its reaction with the product.

Reaction Temperature (°C)This compound (%)Biuret Derivative (%)
25982
50928
808515

Table 2: Effect of Temperature on Biuret Formation. This table provides a representative example of how increasing reaction temperature can lead to higher levels of the biuret byproduct. Actual results will depend on the specific reaction setup.

Problem 3: The reaction is incomplete, and I have a large amount of unreacted 2-chloro-4-methylaniline remaining.

Cause: This could be due to several factors, including insufficient reactivity of the urea precursor, poor quality of reagents, or suboptimal reaction conditions.

Solutions:

  • Choice of Reagents: When reacting with urea, ensure the urea is of high purity. If using an isocyanate-generating system (e.g., with phosgene or a phosgene equivalent), ensure the efficiency of the isocyanate formation step.

  • Reaction Time: The reaction may require a longer time to go to completion, especially at lower temperatures. Monitor the reaction progress by TLC or HPLC.

  • Stoichiometry: Ensure the correct stoichiometric ratio of reactants. A slight excess of the urea precursor may be necessary to drive the reaction to completion.

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start 2-Chloro-4-methylaniline + Urea Precursor reaction Reaction (Controlled Temperature, Anhydrous Conditions) start->reaction crude Crude Product Mixture reaction->crude hplc HPLC Analysis crude->hplc purification Purification (e.g., Recrystallization) hplc->purification final_product Pure this compound purification->final_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

byproduct_formation isocyanate 2-Chloro-4-methylphenyl Isocyanate product This compound (Desired Product) isocyanate->product + Ammonia aniline 2-Chloro-4-methylaniline isocyanate->aniline + Water ammonia Ammonia biuret Biuret Derivative (Byproduct) product->biuret + Isocyanate (High Temperature) water Water (Contaminant) diarylurea 1,3-bis(2-Chloro-4-methylphenyl)urea (Byproduct) aniline->diarylurea + Isocyanate

Caption: Logical relationships in the formation of byproducts during the synthesis of this compound.

Technical Support Center: Production of 1-(2-Chloro-4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during the synthesis and scale-up of 1-(2-Chloro-4-methylphenyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound?

A1: The most prevalent and industrially viable methods for synthesizing substituted phenylureas like this compound involve the reaction of a substituted aniline or its corresponding isocyanate with a suitable amine source.

  • From 2-Chloro-4-methylaniline: This route typically involves the use of phosgene or a phosgene equivalent to form an intermediate, which is then reacted with an amine. However, due to the high toxicity of phosgene, this method requires specialized equipment and handling procedures.

  • From 2-Chloro-4-methylphenyl isocyanate: A safer and more common laboratory and industrial approach is the reaction of 2-chloro-4-methylphenyl isocyanate with ammonia or an ammonia surrogate. This method avoids the direct handling of phosgene.[1][2][3] Another variation of this method involves reacting the isocyanate with a dimethylamine salt in the presence of an organic base.[1][4]

Q2: What are the key starting materials and intermediates for the synthesis of this compound?

A2: The primary starting material is 2-Chloro-4-methylaniline. This is typically converted to the key intermediate, 2-chloro-4-methylphenyl isocyanate.

Q3: What are the potential safety hazards associated with the production of this compound?

A3: The primary hazards are associated with the starting materials and intermediates. 2-Chloro-4-methylaniline is toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. The intermediate, 3-chloro-4-methylphenyl isocyanate, is a colorless liquid with an acrid odor that is toxic by ingestion, inhalation, and skin absorption. It may also react with water or moist air to release toxic or corrosive gases. Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, is essential when handling these chemicals.

Q4: What are the critical process parameters to control during the synthesis?

A4: Several parameters are crucial for a successful and safe synthesis:

  • Temperature: The reaction of isocyanates is exothermic.[5] Controlling the temperature is vital to prevent runaway reactions and the formation of byproducts.

  • Stoichiometry: Precise control of the molar ratios of reactants is necessary to ensure complete conversion and minimize the formation of symmetrical urea byproducts.

  • Solvent: The choice of an inert, anhydrous solvent is important to prevent side reactions of the highly reactive isocyanate intermediate.

  • Agitation: Proper mixing is essential, especially during scale-up, to ensure uniform reaction conditions and heat transfer.

  • Moisture Control: Isocyanates readily react with water. All reactants and equipment should be dry to avoid the formation of undesired urea byproducts and the liberation of carbon dioxide.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Side reactions due to moisture. - Sub-optimal reaction temperature. - Loss of product during workup and purification.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Use anhydrous solvents and dry equipment. - Optimize the reaction temperature. Lower temperatures may require longer reaction times, while higher temperatures could lead to byproduct formation. - Optimize the purification process, for example, by selecting an appropriate recrystallization solvent.
Impurity Formation (e.g., symmetrical ureas) - Incorrect stoichiometry of reactants. - Presence of water in the reaction mixture. - Side reactions of the isocyanate intermediate.- Carefully control the addition of the amine source to the isocyanate. - Ensure all starting materials and solvents are anhydrous. - Consider alternative, milder reaction conditions or a different synthetic route if byproduct formation is persistent.
Difficulty in Product Isolation/Purification - Product is too soluble in the reaction solvent. - Formation of an oil instead of a solid. - Presence of persistent impurities.- Choose a reaction solvent in which the product has low solubility at cooler temperatures to facilitate precipitation. - If an oil forms, try trituration with a non-polar solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective. - Employ column chromatography for purification if recrystallization is ineffective. Select an appropriate solvent system based on TLC analysis.
Reaction does not start or is very slow - Low reaction temperature. - Impure starting materials. - Catalyst (if used) is inactive.- Gradually increase the reaction temperature while monitoring for any exothermic events. - Verify the purity of the starting materials (e.g., by melting point, NMR, or GC-MS). - If a catalyst is used, ensure it is fresh and from a reliable source.
Runaway Reaction - Poor temperature control, especially during scale-up. - Addition of reactant is too fast.- Ensure the reaction vessel has adequate cooling capacity. - Add the more reactive component (e.g., isocyanate) slowly and portion-wise to control the exotherm. - For larger scale reactions, consider a semi-batch process where one reactant is added gradually.

Experimental Protocols

Synthesis of this compound via the Isocyanate Route

This protocol is a general representation based on common methods for the synthesis of substituted phenylureas. Researchers should optimize conditions for their specific setup.

Step 1: Formation of 2-Chloro-4-methylphenyl isocyanate (Not detailed here, as it's often a commercially available starting material. This step typically involves the reaction of 2-chloro-4-methylaniline with phosgene or a phosgene substitute and requires specialized handling).

Step 2: Reaction of 2-Chloro-4-methylphenyl isocyanate with Ammonia

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly dried.

  • Reactant Preparation: Dissolve 2-chloro-4-methylphenyl isocyanate in an anhydrous aprotic solvent (e.g., toluene, THF, or diethyl ether).

  • Reaction: Cool the isocyanate solution in an ice bath. Slowly add a solution of anhydrous ammonia in the same solvent via the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the isocyanate is consumed.

  • Workup: Once the reaction is complete, the product, this compound, will likely precipitate from the solution. The solid can be collected by filtration.

  • Purification: Wash the collected solid with cold solvent to remove any unreacted starting materials or soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture).

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Chloro-4-methylanilineC₇H₈ClN141.60Colorless to pale yellow liquid7
3-Chloro-4-methylphenyl isocyanateC₈H₆ClNO167.59Colorless liquidNot available
This compoundC₈H₉ClN₂O184.63SolidNot available

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Dissolve 2-chloro-4-methylphenyl isocyanate in anhydrous solvent add_ammonia Slowly add anhydrous ammonia solution start->add_ammonia react Stir at controlled temperature (e.g., 0-10 °C) add_ammonia->react monitor Monitor reaction by TLC/HPLC react->monitor filter Filter the precipitated product monitor->filter Reaction Complete wash Wash with cold solvent filter->wash recrystallize Recrystallize from a suitable solvent wash->recrystallize dry Dry the final product recrystallize->dry end end dry->end Pure this compound

Caption: A typical workflow for the synthesis of this compound.

Logical Relationship of Potential Issues

troubleshooting_logic cluster_causes Potential Causes cluster_problems Observed Problems moisture Presence of Water low_yield Low Yield moisture->low_yield impurities High Impurity Profile moisture->impurities temp Improper Temperature Control temp->low_yield temp->impurities runaway Runaway Reaction temp->runaway stoichiometry Incorrect Stoichiometry stoichiometry->low_yield stoichiometry->impurities mixing Poor Agitation mixing->low_yield mixing->runaway

References

preventing degradation of 1-(2-Chloro-4-methylphenyl)urea in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(2-Chloro-4-methylphenyl)urea to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors contributing to the degradation of this compound, a substituted phenylurea compound, are exposure to light (photolysis), hydrolysis due to moisture, and extreme temperatures. Phenylurea herbicides can be decomposed by UV irradiation or by acidic or alkaline conditions.[1] Microbial contamination can also lead to degradation over time.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. Storage in a well-ventilated area away from direct sunlight and sources of heat or ignition is crucial.[2][3]

Q3: What are the potential degradation products of this compound?

A3: Based on studies of structurally similar phenylurea herbicides like chlortoluron, potential degradation products can result from several reaction types including photolysis of the C-X bond on the aromatic ring, photoeliminations, photooxidations, and photorearrangements.[1] Specific degradation products may include hydroxylated compounds, and products of demethylation, dearylation, and dechlorination.[4] For instance, the degradation of the related compound diuron can produce more toxic metabolites such as N-(3,4-dichlorophenyl)urea (DCPU), N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), and 3,4-dichloroaniline (3,4-DCA).[5]

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for their identification and quantification.[2][6][7] Changes in the physical appearance of the compound, such as color change or clumping, may also indicate degradation.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of a stored sample.

  • Possible Cause: The sample has started to degrade, leading to the formation of new chemical entities.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-analyze a freshly prepared standard solution of this compound to ensure the analytical method is performing correctly and the unexpected peaks are not artifacts.

    • Characterize Degradants: If the peaks are confirmed to be from the stored sample, use techniques like LC-MS/MS to identify the mass of the degradation products and elucidate their structures.[8]

    • Review Storage Conditions: Immediately assess the storage conditions of the affected batch. Check for exposure to light, elevated temperatures, or breaches in the container seal that could allow moisture ingress.

    • Quarantine Stock: Isolate the affected batch to prevent its use in further experiments until the extent of degradation is quantified.

Issue 2: Loss of potency or inconsistent experimental results.

  • Possible Cause: The concentration of the active this compound has decreased due to degradation.

  • Troubleshooting Steps:

    • Quantitative Analysis: Use a validated stability-indicating HPLC method to accurately quantify the amount of remaining this compound in the sample.[2][6]

    • Perform Forced Degradation Study: To understand the degradation profile, conduct a forced degradation study under controlled stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress).[9] This will help in identifying potential degradation products and developing a robust analytical method.

    • Implement Corrective Storage Actions: Based on the likely cause of degradation (e.g., if degradation is highest under photolytic stress, improve light protection), adjust your storage protocol accordingly. Discard any batches that show significant degradation.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Phenylurea Herbicides (Representative Data)

Stress ConditionDurationTemperature (°C)ReagentExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis7 days600.1 M HCl10-152-Chloro-4-methylaniline, Urea derivatives
Base Hydrolysis7 days600.1 M NaOH15-252-Chloro-4-methylaniline, Urea derivatives
Oxidation48 hours253% H₂O₂5-10Hydroxylated phenylurea derivatives
Photolytic24 hours25UV light (254 nm)20-30Hydroxylated and dechlorinated derivatives
Thermal (Solid)14 days70N/A5-10Oxidative and rearrangement products
High Humidity (Solid)14 days4075% RH10-20Hydrolysis products

Note: This table presents expected degradation patterns based on general knowledge of phenylurea herbicides and is for illustrative purposes. Actual degradation rates for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for up to 7 days. Take samples at regular intervals (e.g., 1, 3, 7 days), neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for up to 7 days. Take samples at regular intervals, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 48 hours, protected from light. Take samples for analysis.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 70°C for 14 days.

    • Humidity Stress (Solid State): Place a known amount of the solid compound in a stability chamber at 40°C and 75% relative humidity for 14 days.[10][11][12][13][14]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from a range of degradation products with different polarities. A common mobile phase combination for phenylurea herbicides is a mixture of acetonitrile and water (or a buffer like ammonium acetate).

    • Example Gradient: Start with a higher percentage of aqueous phase and gradually increase the percentage of acetonitrile.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound (e.g., around 245 nm for similar compounds).[15]

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[6][7]

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_photolysis Photolysis (UV Light) cluster_oxidation Oxidation (e.g., H₂O₂) parent This compound hydrolysis_prod 2-Chloro-4-methylaniline + Urea Derivatives parent->hydrolysis_prod H₂O, H⁺/OH⁻ photolysis_prod1 Hydroxylated Derivatives parent->photolysis_prod1 photolysis_prod2 Dechlorinated Derivatives parent->photolysis_prod2 oxidation_prod Hydroxylated Phenylurea parent->oxidation_prod [O] Troubleshooting_Workflow start Issue Encountered (e.g., extra peaks, low potency) confirm_issue Confirm Issue with Fresh Standard start->confirm_issue is_degradation Is it Degradation? confirm_issue->is_degradation investigate_method Investigate Analytical Method is_degradation->investigate_method No quantify_degradation Quantify Degradation (HPLC) is_degradation->quantify_degradation Yes end Resolution investigate_method->end characterize_degradants Characterize Degradants (LC-MS) quantify_degradation->characterize_degradants review_storage Review Storage Conditions (Light, Temp, Humidity) characterize_degradants->review_storage implement_capa Implement Corrective and Preventive Actions review_storage->implement_capa implement_capa->end Stability_Testing_Workflow start Obtain this compound Sample forced_degradation Perform Forced Degradation Studies (Acid, Base, UV, Temp, etc.) start->forced_degradation develop_method Develop Stability-Indicating HPLC Method forced_degradation->develop_method validate_method Validate Method (ICH Guidelines) develop_method->validate_method stability_study Initiate Long-Term Stability Study (Controlled Temp/Humidity) validate_method->stability_study analyze_samples Analyze Samples at Time Points stability_study->analyze_samples evaluate_data Evaluate Data and Determine Shelf-Life analyze_samples->evaluate_data end Establish Storage Recommendations evaluate_data->end

References

Technical Support Center: Synthesis of Unsymmetrical Ureas

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of unsymmetrical ureas. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during their synthetic experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of unsymmetrical ureas, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Yield Unreacted Starting Materials: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or catalyst inactivity.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature or extend the reaction time.- If using a catalyst, ensure it is fresh and active. In some cases, a different catalyst might be required.
Poor Reactivity of Amines: Sterically hindered or electron-deficient amines can exhibit low nucleophilicity, leading to poor conversion.- For less reactive amines, consider more reactive coupling agents or catalysts.- Protecting groups may be necessary for certain functional groups on the amine.- Increasing the stoichiometry of the more reactive amine can sometimes drive the reaction to completion.
Moisture Sensitivity: Many reagents used in urea synthesis, such as isocyanates and carbonyldiimidazole (CDI), are highly sensitive to moisture.[1]- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Symmetrical Urea Byproducts Reaction of Isocyanate with Starting Amine: If the isocyanate is generated in situ from one of the starting amines, it can react with another molecule of the same amine before the second, different amine is added or can react.- Control the rate of addition of the second amine.- In some procedures, slow addition of the carbonylating agent (e.g., CDI) to a mixture of both amines can be beneficial.[2]
Reaction Reversibility: Some methods, particularly those using certain alkyl or aryl carbamates, can be reversible, leading to the formation of symmetrical ureas.[3][4][5]- Use reagents that promote irreversible reactions, such as isopropenyl carbamates.[3][4][5]
Disproportionation: The unsymmetrical urea product itself might be unstable under the reaction conditions and disproportionate into two symmetrical ureas.- Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize product decomposition.
Difficulty in Product Purification Similar Polarity of Products: The desired unsymmetrical urea and the symmetrical urea byproducts often have very similar polarities, making chromatographic separation challenging.- If the product is a solid, recrystallization may be an effective purification method.- Optimize the chromatographic conditions (e.g., solvent system, gradient) to improve separation.- Consider a different synthetic route that minimizes the formation of the problematic byproduct.
Product Precipitation: In some cases, the desired product may precipitate from the reaction mixture, simplifying isolation.- This is often an advantage. The precipitate can be collected by filtration and washed with a suitable solvent to remove impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing unsymmetrical ureas?

A1: The most common methods involve the reaction of an amine with an isocyanate, the use of phosgene or its derivatives (though less common now due to toxicity), and various phosgene-free methods.[6][7] Modern approaches often utilize reagents like carbonyldiimidazole (CDI), activated carbamates, or catalytic methods involving carbon dioxide or carbon monoxide.[7][8]

Q2: How can I avoid using hazardous reagents like phosgene and isocyanates?

A2: Several safer alternatives exist. You can use phosgene surrogates like triphosgene or diphosgene, which are easier to handle.[1] Phosgene-free methods are highly recommended and include the use of CDI, which reacts with an amine to form an activated carbamoyl intermediate.[1] Another approach is the use of dioxazolones as in situ isocyanate precursors under mild conditions.[9]

Q3: My reaction with an isocyanate is messy and gives multiple products. What could be the reason?

A3: Isocyanates are very reactive and can react with any nucleophile present in the reaction mixture, including water, alcohols, and even the product urea in some cases. The formation of symmetrical ureas is a common side reaction. Ensure your solvent and amine are completely dry and consider adding the isocyanate slowly to a solution of the amine at a controlled temperature.

Q4: I am trying to synthesize a trisubstituted unsymmetrical urea. Are there any specific challenges?

A4: The synthesis of trisubstituted ureas can be challenging due to the decreased nucleophilicity of the secondary amine. The reaction may require harsher conditions (higher temperature, stronger base) or a more reactive electrophile. The order of addition of the amines is also crucial. Generally, it is preferable to react the more nucleophilic amine first to form the carbamoyl intermediate, followed by the addition of the less reactive amine.

Q5: Can I use aqueous conditions for the synthesis of unsymmetrical ureas?

A5: While many reagents for urea synthesis are water-sensitive, some protocols have been developed for aqueous media, particularly for the reaction of stable isocyanates with amines.[10] This approach can be advantageous for its simplicity and reduced environmental impact.[10] However, the scope may be limited, and careful control of reaction conditions is necessary to avoid hydrolysis of the isocyanate.

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical Urea from an Isocyanate

This protocol is a general procedure for the synthesis of an N,N'-disubstituted unsymmetrical urea from a primary amine and an isocyanate.

Materials:

  • Primary Amine (1.0 eq)

  • Isocyanate (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Stirring apparatus

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Dissolve the primary amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • If desired, place the reaction under an inert atmosphere (nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the isocyanate to the stirred solution of the amine. The addition can be done dropwise via a syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Phosgene-Free Synthesis using Carbonyldiimidazole (CDI)

This protocol describes the synthesis of an unsymmetrical urea from two different amines using CDI.

Materials:

  • Primary/Secondary Amine 1 (1.0 eq)

  • Primary/Secondary Amine 2 (1.0-1.2 eq)

  • Carbonyldiimidazole (CDI) (1.0 eq)

  • Anhydrous solvent (e.g., THF, DCM)

  • Stirring apparatus

  • Inert atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Amine 1 in the anhydrous solvent.

  • Slowly add a solution of CDI in the same solvent to the solution of Amine 1 at room temperature.

  • Stir the mixture for 1-2 hours at room temperature to allow for the formation of the carbamoyl imidazole intermediate. Monitor the formation of the intermediate by TLC or LC-MS if possible.

  • Add Amine 2 to the reaction mixture.

  • Continue stirring at room temperature or heat if necessary (e.g., 40-60 °C) until the reaction is complete as indicated by TLC.

  • After the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_isocyanate Protocol 1: Isocyanate Method cluster_cdi Protocol 2: CDI Method p1_start Dissolve Amine in Anhydrous Solvent p1_add Slowly Add Isocyanate at 0 °C p1_start->p1_add p1_react Stir at Room Temperature p1_add->p1_react p1_isolate Isolate Product (Filtration or Evaporation) p1_react->p1_isolate p1_purify Purify (Recrystallization or Chromatography) p1_isolate->p1_purify p1_end Unsymmetrical Urea p1_purify->p1_end p2_start Dissolve Amine 1 in Anhydrous Solvent p2_cdi Add CDI Solution p2_start->p2_cdi p2_intermediate Form Carbamoyl Imidazole Intermediate p2_cdi->p2_intermediate p2_add_amine2 Add Amine 2 p2_intermediate->p2_add_amine2 p2_react Stir/Heat to Completion p2_add_amine2->p2_react p2_workup Aqueous Workup & Extraction p2_react->p2_workup p2_purify Purify (Chromatography or Recrystallization) p2_workup->p2_purify p2_end Unsymmetrical Urea p2_purify->p2_end

Caption: Experimental workflows for unsymmetrical urea synthesis.

troubleshooting_logic start Problem Encountered low_yield Low or No Yield? start->low_yield byproduct Symmetrical Urea Byproduct? start->byproduct purification Purification Issues? start->purification cause_incomplete Incomplete Reaction low_yield->cause_incomplete cause_moisture Moisture Contamination low_yield->cause_moisture cause_reversibility Reversible Reaction byproduct->cause_reversibility cause_polarity Similar Polarity purification->cause_polarity solution_conditions Optimize Conditions (Time, Temp, Catalyst) cause_incomplete->solution_conditions solution_anhydrous Use Anhydrous Techniques cause_moisture->solution_anhydrous solution_irreversible Use Irreversible Reagents cause_reversibility->solution_irreversible solution_purify_method Change Purification Method (e.g., Recrystallization) cause_polarity->solution_purify_method

Caption: Troubleshooting logic for unsymmetrical urea synthesis.

References

analytical techniques to identify impurities in 1-(2-Chloro-4-methylphenyl)urea samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Chloro-4-methylphenyl)urea. The focus is on the analytical techniques used to identify and quantify impurities in samples of this compound.

Frequently Asked Questions (FAQs)

Q1: What are impurities in a drug substance like this compound, and why are they a concern?

A1: An impurity is any component present in a drug substance that is not the desired chemical entity.[1] These can include starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and solvents.[1] The presence of impurities, even in small amounts, can affect the efficacy and safety of a pharmaceutical product, making their identification and control a critical aspect of drug development and manufacturing.[1]

Q2: What are the main categories of impurities I should be aware of?

A2: According to the International Council for Harmonisation (ICH) guidelines, impurities are classified into three main categories:

  • Organic Impurities: These can be process-related (from the manufacturing process) or drug-related (degradation products). They include starting materials, by-products, intermediates, and degradation products.[1][2]

  • Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and inorganic salts.[1][2]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis and manufacturing process.[1][2]

Q3: What are the regulatory requirements for identifying and quantifying impurities?

A3: Regulatory bodies like the FDA and ICH have strict guidelines for the control of impurities.[3] According to ICH guidelines, any impurity present in a new drug substance at a level greater than 0.1% should be identified and characterized.[2][4] There are specific thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Q4: What is the general workflow for identifying an unknown impurity?

A4: The process typically involves separating the impurity from the main compound, determining its structure, and quantifying it. A common approach is to use a high-performance liquid chromatography (HPLC) method to separate the components. If an unknown peak is detected, liquid chromatography-mass spectrometry (LC-MS) is often used to determine its molecular weight and fragmentation pattern, which helps in proposing a structure.[5][6] For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required, often after isolating the impurity.[7][8]

Q5: Which analytical techniques are most suitable for impurity profiling of this compound?

A5: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for separating and quantifying impurities.[9]

  • Ultra-High-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to HPLC.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight and structural information.[5][9]

  • Gas Chromatography (GC) is primarily used for the analysis of volatile organic compounds, such as residual solvents.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is used for the definitive structural elucidation of isolated impurities.[7][8]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general reversed-phase HPLC method suitable for separating this compound from its potential non-volatile organic impurities.

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • Resolution Solution: If known impurities are available, prepare a solution containing the main compound and these impurities to verify the separation capability of the method.

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 245 nm[11]

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage of each impurity using the area normalization method, assuming the response factor is the same for all components. For higher accuracy, use the relative response factor of each impurity if known.

Protocol 2: LC-MS Method for Impurity Identification

This protocol is designed to identify unknown impurities detected by the HPLC-UV method.

1. Method Development:

  • The HPLC method described above may need to be adapted for MS compatibility. Non-volatile buffers (e.g., phosphate) should be replaced with volatile buffers (e.g., ammonium formate or formic acid).[12]

2. Mass Spectrometer Conditions:

ParameterRecommended Conditions
Ionization Source Electrospray Ionization (ESI), Positive and Negative modes
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high mass accuracy
Scan Range 50 - 1000 m/z
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Fragmentor Voltage 120 V
Data Acquisition Full scan MS and targeted MS/MS of impurity peaks

3. Data Analysis:

  • Extract the mass spectrum of the unknown peak.

  • Determine the accurate mass of the molecular ion to propose a molecular formula.[5]

  • Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity.[13]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Ghost Peaks in the Chromatogram

  • Question: I am observing peaks in my blank runs or in unexpected regions of my sample chromatogram. What could be the cause?

  • Answer:

    • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially in gradient runs.[14] Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all solvents before use.[15]

    • Carryover from Injector: Residual sample from a previous injection can be introduced into the column. Solution: Implement a robust injector washing procedure with a strong solvent.

    • Sample Degradation: The analyte may be degrading in the sample vial. Solution: Ensure sample stability under the storage conditions and analysis time.

    • Bleed from the Column: The stationary phase of the column may be degrading. Solution: This is more common with older columns or when operating outside the recommended pH and temperature ranges. Consider replacing the column.

Issue 2: Peak Tailing or Fronting

  • Question: My peaks for the main compound or impurities are not symmetrical. What should I do?

  • Answer:

    • Peak Tailing:

      • Secondary Silanol Interactions: Basic compounds can interact with residual silanol groups on the silica-based column, causing tailing.[14] Solution: Use a mobile phase with a lower pH (e.g., adding formic acid) to suppress silanol activity, or use a column with end-capping.

      • Column Overload: Injecting too much sample can lead to peak distortion. Solution: Reduce the injection volume or the sample concentration.[14]

      • Column Contamination: Strongly retained compounds from previous injections can interfere with the peak shape. Solution: Flush the column with a strong solvent.

    • Peak Fronting:

      • Sample Overload: This is a common cause of fronting. Solution: Dilute the sample.

      • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Solution: Dissolve the sample in the initial mobile phase whenever possible.

Issue 3: Fluctuating Retention Times

  • Question: The retention times of my peaks are shifting between injections. How can I stabilize them?

  • Answer:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection, especially in gradient methods. Solution: Increase the equilibration time between runs.[16]

    • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile component can alter retention times. Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[16]

    • Fluctuations in Temperature: Changes in the column temperature can affect retention. Solution: Use a column oven to maintain a constant temperature.[16]

    • Pump Issues or Leaks: Problems with the pump delivering a consistent flow rate or leaks in the system can cause retention time drift. Solution: Check for leaks and ensure the pump is properly maintained.[16]

Issue 4: Baseline Noise or Drift

  • Question: My chromatogram has a noisy or drifting baseline. What is the cause?

  • Answer:

    • Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline noise. Solution: Degas the mobile phase thoroughly before use and purge the system.[16]

    • Contaminated Mobile Phase: Impurities in the mobile phase can lead to a noisy or drifting baseline.[15] Solution: Use high-purity solvents and prepare fresh mobile phases.

    • Detector Lamp Issues: An aging detector lamp can cause baseline drift. Solution: Replace the lamp if it is near the end of its lifespan.

    • Column Temperature Fluctuations: Unstable column temperature can cause the baseline to drift. Solution: Use a column oven.[16]

Visualizations

G General Workflow for Impurity Identification cluster_0 Separation & Detection cluster_1 Identification cluster_2 Confirmation (if needed) A HPLC/UPLC Analysis B Peak Detected A->B C LC-MS Analysis B->C Unknown Peak D Determine Molecular Weight C->D E MS/MS Fragmentation D->E F Propose Structure E->F G Isolate Impurity F->G Ambiguous Structure H NMR Analysis G->H I Confirm Structure H->I G Troubleshooting Ghost Peaks A Ghost Peak Observed B Inject Blank (Mobile Phase) A->B C Peak Present in Blank? B->C D Yes C->D E No C->E F Source is System/Mobile Phase D->F G Source is Sample Carryover E->G H Check Mobile Phase Purity F->H J Check for Column Bleed F->J I Improve Injector Wash G->I G Potential Impurities in Synthesis cluster_impurities Potential Impurities A 2-Chloro-4-methylaniline C This compound (Final Product) A->C D Unreacted Starting Materials A->D E Di-substituted Urea By-product A->E B Urea Source (e.g., Isocyanate) B->C B->D C->E F Degradation Products C->F

References

Validation & Comparative

1-(2-Chloro-4-methylphenyl)urea vs other kinase inhibitors a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Phenylurea-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urea scaffold, particularly the N,N'-diarylurea motif, is a cornerstone in the design of small molecule kinase inhibitors. These compounds typically function as Type II inhibitors, binding to the 'DFG-out' inactive conformation of the kinase, thereby offering a high degree of selectivity. While specific experimental data for 1-(2-Chloro-4-methylphenyl)urea is not extensively available in public literature, its core structure is representative of a broad class of potent kinase inhibitors. This guide provides a comparative study of well-characterized phenylurea-based kinase inhibitors, offering insights into their performance, supported by experimental data and detailed protocols.

The comparative analysis will focus on three prominent examples of urea-containing kinase inhibitors: Sorafenib, Regorafenib, and Doramapimod (BIRB 796). These molecules, while sharing the urea pharmacophore, exhibit distinct kinase inhibition profiles and are directed against different signaling pathways.

Comparative Kinase Inhibition Profiles

The inhibitory activity of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%. The following tables summarize the IC50 values for Sorafenib, Regorafenib, and Doramapimod against a panel of kinases, as determined by in vitro kinase assays.

Table 1: Kinase Inhibition Profile of Sorafenib
Kinase TargetIC50 (nM)Reference
Raf-16[1]
B-Raf (wild-type)22[1]
B-Raf (V600E)38[1]
VEGFR-126
VEGFR-290[1]
VEGFR-320[1]
PDGFR-β57[1]
c-KIT68[1]
FLT358
RET43
Table 2: Kinase Inhibition Profile of Regorafenib
Kinase TargetIC50 (nM)Reference
VEGFR113[2][3]
VEGFR24.2[2][3]
VEGFR346[2][3]
TIE-231[4]
PDGFR-β22[2][3]
c-KIT7[2][3]
RET1.5[2][3]
Raf-12.5[2][3]
B-Raf28[3]
B-Raf (V600E)19[3]
Table 3: Kinase Inhibition Profile of Doramapimod (BIRB 796)
Kinase TargetIC50 (nM)Reference
p38α38[5][6]
p38β65[5][6]
p38γ200[5][6]
p38δ520[5][6]
JNK2100[5]
c-Raf1400[5]
B-Raf83[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow for their comparative evaluation.

a cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF p38 p38 MAPK RAS->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription p38->Transcription Sorafenib Sorafenib / Regorafenib Sorafenib->RTK Sorafenib->RAF Doramapimod Doramapimod Doramapimod->p38

Caption: MAPK Signaling Pathway with Inhibitor Targets.

b cluster_workflow Experimental Workflow for Kinase Inhibitor Comparison cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis and Comparison start Compound Synthesis (e.g., this compound analogs) kinase_assay In Vitro Kinase Assay (e.g., LanthaScreen®) start->kinase_assay cell_culture Cancer Cell Line Culture start->cell_culture ic50 Determine IC50 Values kinase_assay->ic50 comparison Comparative Analysis of: - Potency (IC50) - Cellular Efficacy - Pathway Inhibition ic50->comparison viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay western_blot Western Blot Analysis (Phospho-protein levels) cell_culture->western_blot viability_assay->comparison western_blot->comparison

Caption: Workflow for Kinase Inhibitor Evaluation.

c cluster_sar Structure-Activity Relationship (SAR) Logic cluster_modifications Chemical Modifications cluster_outcomes Resulting Properties core Core Phenylurea Scaffold (1-(phenyl)urea) ring_a Substitutions on Phenyl Ring A (e.g., 2-Chloro, 4-Methyl) core->ring_a ring_b Modifications on Phenyl Ring B (e.g., addition of heterocyclic rings) core->ring_b potency Altered Kinase Potency (IC50) ring_a->potency selectivity Modified Kinase Selectivity Profile ring_a->selectivity properties Changes in Physicochemical Properties (Solubility, etc.) ring_a->properties ring_b->potency ring_b->selectivity ring_b->properties

Caption: Structure-Activity Relationship of Phenylurea Inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of comparative studies.

In Vitro Kinase Assay: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase.

Materials:

  • Kinase of interest (e.g., B-Raf, p38α)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Kinase Buffer

  • Test compounds (e.g., this compound analogs, reference inhibitors)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute to a 4x working concentration in kinase buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody at 2x the final desired concentration in kinase buffer.

  • Tracer Solution: Prepare the Alexa Fluor® 647-labeled tracer at 4x the final concentration in kinase buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the 4x compound dilution.

  • Add 5 µL of the 2x kinase/antibody mixture to each well.

  • Add 10 µL of the 2x tracer solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]

Cell Viability Assay: MTT Assay

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., U87, U251 glioblastoma cells)[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

  • Test compounds

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[11][12][13][14][15]

  • Data Analysis: Subtract the absorbance of blank wells (medium and MTT only). Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition

This technique is used to detect changes in the phosphorylation state of key proteins in a signaling pathway, such as ERK in the MAPK pathway, upon treatment with a kinase inhibitor.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with the kinase inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-ERK).[16][17][18][19]

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.

This guide provides a framework for the comparative evaluation of this compound and other phenylurea-based kinase inhibitors. By employing these standardized protocols and presenting data in a clear, comparative format, researchers can effectively assess the potency, selectivity, and cellular efficacy of novel kinase inhibitors.

References

Validating the Biological Target of 1-(2-Chloro-4-methylphenyl)urea (URB597): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-(2-Chloro-4-methylphenyl)urea, commonly known as URB597, with alternative compounds targeting the same biological entity. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support target validation and inform future research directions.

Executive Summary

This compound (URB597) is a potent and widely studied inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] FAAH is responsible for the degradation of the endogenous cannabinoid anandamide and other related fatty acid amides.[3][4] By inhibiting FAAH, URB597 elevates the levels of these signaling lipids, leading to a range of physiological effects, including analgesia, anxiolysis, and anti-inflammatory responses.[2] This guide compares URB597 with other notable FAAH inhibitors, presenting their respective potencies, selectivities, and mechanisms of action.

Comparison of FAAH Inhibitors

The following table summarizes the in vitro potency of URB597 and a selection of alternative FAAH inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound NameOther NamesTarget(s)IC50 (Human FAAH)IC50 (Rat FAAH)Mechanism of Action
This compoundURB597, KDS-4103FAAH4.6 nM10 nMIrreversible, Covalent (Carbamylation)
PF-04457845-FAAH7.2 nM7.4 nMIrreversible, Covalent (Carbamylation)
JNJ-1661010Takeda-25FAAH12 nM10 nMReversible
URB694-FAAH--Irreversible, Covalent (Carbamylation)
ST4070-FAAH--Reversible

Data sourced from multiple publications.[1][5][6][7][8][9] Note that IC50 values can vary depending on the specific assay conditions.

Signaling Pathway of FAAH Inhibition

Inhibition of FAAH by compounds like URB597 leads to an accumulation of anandamide (AEA). AEA then activates various downstream signaling pathways, primarily through cannabinoid receptors CB1 and CB2. This activation can modulate neurotransmitter release and cellular activity, resulting in diverse physiological effects.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1_Receptor CB1 Receptor Downstream_Effects Modulation of Neurotransmission (e.g., analgesia, anxiolysis) CB1_Receptor->Downstream_Effects FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Anandamide_pre Anandamide (AEA) Anandamide_pre->FAAH Degraded by Anandamide_post Increased Anandamide (AEA) URB597 URB597 (or alternative inhibitor) URB597->FAAH Inhibits Anandamide_post->CB1_Receptor Activates FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Inhibitor Prepare serial dilutions of test compound Add_Enzyme_Inhibitor Add enzyme and inhibitor to 96-well plate Prepare_Inhibitor->Add_Enzyme_Inhibitor Prepare_Enzyme Prepare FAAH enzyme solution Prepare_Enzyme->Add_Enzyme_Inhibitor Prepare_Substrate Prepare fluorogenic substrate solution Add_Substrate Initiate reaction with substrate Prepare_Substrate->Add_Substrate Pre_incubate Pre-incubate at 37°C Add_Enzyme_Inhibitor->Pre_incubate Pre_incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

References

A Comparative Analysis of Chlorinated vs. Non-Chlorinated Phenylureas: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Phenylureas, a versatile class of organic compounds, have garnered significant attention in agrochemicals and medicinal chemistry. Their utility stems from a core phenylurea scaffold that can be extensively modified to modulate biological activity. A key differentiating feature within this class is the presence or absence of chlorine substituents on the phenyl ring. This guide provides a comparative analysis of chlorinated and non-chlorinated phenylureas, offering insights into their distinct mechanisms of action, performance, and applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Chemical Structures and Properties

The fundamental difference between these two subclasses lies in their chemical structure. Chlorinated phenylureas possess one or more chlorine atoms attached to the aromatic ring, whereas non-chlorinated phenylureas lack this halogenation. This seemingly simple structural variation significantly influences their physicochemical properties, such as lipophilicity, electronic effects, and susceptibility to metabolic degradation.

For instance, the addition of chlorine atoms generally increases the hydrophobicity of the molecule.[1] This property can enhance the compound's ability to cross biological membranes, potentially leading to increased bioaccumulation and persistence in the environment.[1]

Comparative Performance in Key Applications

The primary applications of phenylureas are as herbicides and, more recently, as kinase inhibitors in drug discovery. The presence or absence of chlorine atoms plays a crucial role in their efficacy and selectivity in these roles.

Herbicidal Activity

Phenylurea-based herbicides are widely used for weed control in agriculture.[2][3][4] Their primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[2][4][5][6] They act by blocking the electron transfer from the primary electron acceptor, QA, to the secondary electron acceptor, QB, on the D1 protein of the PSII complex.[5] This disruption of the electron transport chain leads to the production of reactive oxygen species and ultimately cell death.[2]

Chlorinated Phenylureas: Compounds like Diuron and Linuron are prominent examples of chlorinated phenylurea herbicides.[2][5] The chlorine substituents on the phenyl ring are often associated with higher herbicidal potency. This is attributed to their ability to enhance the binding affinity of the molecule to the D1 protein.

Non-Chlorinated Phenylureas: Phenylureas lacking chlorine, such as Fenuron and Tebuthiuron, also function as PSII inhibitors.[2] While effective, their potency can differ from their chlorinated counterparts. The specific substitutions on the phenyl ring and the urea nitrogen atoms are critical in determining their herbicidal activity.

CompoundTypeTargetIC50 (M) against Chlamydomonas reinhardtiiReference
DiuronChlorinatedPhotosystem II1.5 x 10-8[5]
LinuronChlorinatedPhotosystem II2.0 x 10-8[5]
MonuronChlorinatedPhotosystem II6.0 x 10-8[5]
FenuronNon-ChlorinatedPhotosystem II2.5 x 10-7[5]

Table 1: Comparative Herbicidal Activity of Phenylureas. This table summarizes the half-maximal inhibitory concentration (IC50) values for several phenylurea herbicides against the green alga Chlamydomonas reinhardtii, demonstrating the generally higher potency of chlorinated derivatives in inhibiting photosynthesis.

Kinase Inhibition

In recent years, phenylurea derivatives have emerged as potent inhibitors of various protein kinases, making them attractive candidates for cancer therapy and other diseases. The N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea scaffold, for instance, has been explored for its inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor alpha (PDGFRα).[7]

Chlorinated Phenylureas: The presence of chlorine atoms can influence the binding of these inhibitors to the kinase active site. For example, in the development of VEGFR-2 inhibitors, a 3-substituent on the phenyl ring that imparts a higher negative field effect was found to be advantageous for increasing the pIC50 value.[7]

Non-Chlorinated Phenylureas: Structure-activity relationship (SAR) studies have shown that non-chlorinated analogues can also be potent kinase inhibitors. The overall hydrophobicity and the electronic properties of the substituents play a crucial role. For PDGFRα inhibition, a less hydrophobic molecule with a 3-substituent that transmits a more negative resonance effect was found to be beneficial.[7]

CompoundTargetIC50 (nM)Key SubstituentsReference
N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((4-methylpiperazin-1-yl)methyl)phenyl)ureaSorafenib (multi-kinase)90 (VEGFR-2)4-chloro-3-(trifluoromethyl)phenyl[7]
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivativeClass III RTKsVariesN-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea scaffold with various substitutions[8]

Table 2: Phenylurea Derivatives as Kinase Inhibitors. This table provides examples of phenylurea-based kinase inhibitors, highlighting the diverse substitution patterns, including chlorinated moieties, that contribute to their inhibitory activity against specific kinases.

Experimental Protocols

Photosystem II Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of phenylurea compounds on the photosynthetic electron transport in isolated chloroplasts.

Materials:

  • Spinach leaves

  • Isolation buffer (0.3 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2, 2 mM EDTA)

  • Assay buffer (0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl2, 100 mM sorbitol)

  • DCPIP (2,6-dichlorophenolindophenol) solution (1 mM)

  • Phenylurea compound stock solutions in DMSO

  • Spectrophotometer

Procedure:

  • Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge at low speed to remove debris. Centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplasts in the assay buffer.

  • Chlorophyll Determination: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

  • Assay: In a cuvette, mix the assay buffer, DCPIP solution, and the chloroplast suspension. Add the phenylurea compound at various concentrations.

  • Measurement: Expose the cuvette to light and measure the reduction of DCPIP by monitoring the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the phenylurea compound and determine the IC50 value.

Kinase Activity Assay (Example: VEGFR-2)

This protocol describes a general method for evaluating the inhibitory activity of phenylurea compounds against a specific protein kinase, such as VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Phenylurea compound stock solutions in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the phenylurea compound at various concentrations.

  • Initiate Reaction: Add a mixture of ATP and the substrate peptide to start the kinase reaction. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the phenylurea compound and determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the processes described, the following diagrams illustrate the mechanism of action of phenylurea herbicides and a typical workflow for screening kinase inhibitors.

PhotosystemII_Inhibition cluster_PSII Photosystem II (PSII) Complex cluster_Inhibition Inhibition by Phenylurea cluster_Consequences Consequences P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA Electron QB QB (D1 Protein) QA->QB Electron Transfer Phenylurea Phenylurea Herbicide QB->Phenylurea ROS Reactive Oxygen Species (ROS) QB->ROS Leads to Phenylurea->QA Blocks Electron Transfer CellDamage Cell Damage ROS->CellDamage

Figure 1: Mechanism of Photosystem II Inhibition by Phenylurea Herbicides.

Kinase_Inhibitor_Screening cluster_workflow Kinase Inhibitor Screening Workflow start Start: Compound Library (Phenylurea Derivatives) primary_screen Primary Screen: High-Throughput Kinase Assay start->primary_screen hit_id Hit Identification: Compounds with >X% Inhibition primary_screen->hit_id dose_response Dose-Response Assay: Determine IC50 Values hit_id->dose_response selectivity Selectivity Profiling: Test against a Panel of Kinases dose_response->selectivity lead_opt Lead Optimization: Structure-Activity Relationship (SAR) Studies selectivity->lead_opt lead_opt->dose_response Iterative Process in_vivo In Vivo Studies: Efficacy and Toxicity in Animal Models lead_opt->in_vivo

Figure 2: Workflow for Screening Phenylurea-Based Kinase Inhibitors.

Conclusion

The distinction between chlorinated and non-chlorinated phenylureas is critical in determining their biological activity and application. Chlorination often enhances the potency of phenylurea herbicides by improving their binding to photosystem II. In the context of kinase inhibition, the presence and position of chlorine atoms can be strategically utilized to fine-tune the binding affinity and selectivity of these compounds. However, non-chlorinated phenylureas also demonstrate significant biological activity, and their development may be advantageous in terms of reducing environmental persistence and potential toxicity. The provided experimental protocols and diagrams offer a framework for researchers to further investigate and compare the performance of these two important subclasses of phenylurea compounds. Future research should continue to explore the structure-activity relationships of both chlorinated and non-chlorinated phenylureas to develop more effective and safer agents for agricultural and therapeutic applications.

References

Navigating the Landscape of Agricultural Research: A Comparative Guide to Alternatives for 1-(2-Chloro-4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for effective and sustainable agricultural solutions is paramount. This guide provides a comprehensive comparison of herbicidal alternatives to 1-(2-Chloro-4-methylphenyl)urea, a widely used phenylurea herbicide. By examining performance data from various experimental studies, this document aims to equip researchers with the necessary information to make informed decisions for their specific agricultural research needs.

This compound, also known as Chlortoluron, functions by inhibiting photosynthesis at Photosystem II (PSII), a critical process for plant survival. While effective, the continuous use of herbicides with the same mode of action can lead to the development of resistant weed populations. This necessitates the exploration of alternatives with different mechanisms of action to ensure long-term weed management strategies. This guide delves into several promising alternatives, presenting their efficacy, mode of action, and experimental data in a structured format.

Performance Comparison of Herbicidal Alternatives

The following tables summarize quantitative data from various field trials, comparing the performance of Chlortoluron and its alternatives in controlling key weed species in winter wheat.

Table 1: Efficacy of Pre-emergence Herbicides on Grass Weeds in Winter Wheat

Herbicide/MixtureActive Ingredient(s)Application Rate (g a.i./ha)Target WeedWeed Control Efficacy (%)Crop Yield (t/ha)Reference
Chlortoluron + Diflufenican This compound + N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]-3-pyridinecarboxamide1380 + 92Lolium rigidum>904.49[1]
Prosulfocarb S-benzyl dipropylthiocarbamate3200Lolium rigidum>905.04[1]
Pendimethalin N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine1320Lolium rigidum83-996.6 - 9.8[2]
Flufenacet + Diflufenican N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide + N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]-3-pyridinecarboxamide240 + 120Lolium rigidum>904.10[1][3]

Table 2: Efficacy of Post-emergence Herbicides on Broadleaf Weeds in Winter Wheat

Herbicide/MixtureActive Ingredient(s)Application Rate (g a.i./ha)Target WeedsWeed Control Efficacy (%)Reference
Chlortoluron + Diflufenican This compound + N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]-3-pyridinecarboxamide1000 + 62.5Viola arvensis, Lamium purpureum, Veronica persica87-99, 83-100, 90-100[4]
Mesosulfuron-methyl + Iodosulfuron-methyl-sodium Methyl 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl]benzoate + Methyl 4-iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate sodium salt9 + 1.8Lolium rigidum and broadleaf weedsEffective control[5][6]
Flufenacet + Diflufenican + Metribuzin N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide + N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]-3-pyridinecarboxamide + 4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one119.7 + 119.7 + 44.8Veronica spp., Papaver rhoeas>90[1]

Experimental Protocols

The data presented in this guide are derived from rigorous field experiments. Below are detailed methodologies for key experiments cited.

Protocol 1: Evaluation of Pre- and Early Post-emergence Herbicides in Winter Wheat
  • Objective: To evaluate the efficacy and selectivity of various pre- and post-emergence herbicides on winter wheat and associated weeds.

  • Experimental Design: A two-year field experiment was conducted using a randomized complete block design with four replications.

  • Plot Size: 16.5 m² for cereal trials.[7]

  • Crop: Winter wheat (e.g., cv. 'Gemmiza 11').[8]

  • Herbicide Application:

    • Pre-emergence (PRE): Applied within two days after sowing (DAS). Herbicides included Prosulfocarb (3200 g a.i./ha) and Chlortoluron + Diflufenican (1380 + 92 g a.i./ha).[1]

    • Early Post-emergence (EPOST): Applied at the second leaf growth stage of wheat (approximately 29 DAS). Herbicides included Flufenacet + Diflufenican (240 + 120 g a.i./ha) and Flufenacet + Diflufenican + Metribuzin (119.7 + 119.7 + 44.8 g a.i./ha).[1]

    • Application Method: Small plot spraying equipment with flat-fan nozzles, operated at a pressure of 300 kPa in a spray volume of 300 L/ha.[7]

  • Data Collection:

    • Weed Control Efficacy: Visually assessed 3-4 weeks after treatment using a 0-100% scale, where 0% represents no control and 100% represents complete weed death.[3][7]

    • Crop Phytotoxicity: Visually assessed for symptoms such as chlorosis, necrosis, and stunting.

    • Crop Yield: Harvested at maturity, and grain yield was determined (t/ha).[1]

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and means were compared using Fisher's Least Significant Difference (LSD) test at a 5% significance level.[7]

Protocol 2: Assessment of Herbicide Efficacy on Herbicide-Resistant Ryegrass
  • Objective: To determine the efficacy of alternative herbicides on Lolium rigidum populations with confirmed resistance to ALS and ACCase inhibitors.

  • Experimental Design: Pot experiment conducted in a glasshouse with a completely randomized design and four replications.[3]

  • Plant Material: Seeds of three ALS/ACCase herbicide-resistant populations of Lolium rigidum.

  • Herbicide Application:

    • Pre-emergence: Herbicides were applied to the soil surface immediately after sowing the ryegrass seeds.

    • Treatments: Flufenacet + Diflufenican, Flufenacet + Diflufenican + Metribuzin, Prosulfocarb, and Chlortoluron + Diflufenican at specified rates.[3]

  • Data Collection:

    • Weed Efficacy: Visually evaluated 3 weeks after sowing on a 0-100% scale.[3]

  • Statistical Analysis: Data were analyzed using ANOVA.

Visualizing a Path Forward: Signaling Pathways and Experimental Workflows

To further aid in the understanding of the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

G cluster_PSII Photosystem II Inhibition (Chlortoluron) Chlortoluron Chlortoluron D1_Protein D1 Protein in PSII Chlortoluron->D1_Protein Binds to Electron_Transport Electron Transport Chain D1_Protein->Electron_Transport Blocks ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Inhibits ROS Reactive Oxygen Species (ROS) Production Electron_Transport->ROS Leads to Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis Prevents Cell_Death Cell Death ROS->Cell_Death Induces

Caption: Signaling pathway of Chlortoluron's mode of action.

G cluster_alternatives Alternative Herbicide Modes of Action Pendimethalin Pendimethalin Microtubule Microtubule Assembly Pendimethalin->Microtubule Inhibits Cell_Division_Inhibition Inhibition of Cell Division Microtubule->Cell_Division_Inhibition Diflufenican Diflufenican Carotenoid_Biosynthesis Carotenoid Biosynthesis Diflufenican->Carotenoid_Biosynthesis Inhibits Photooxidation Protection from Photooxidation Carotenoid_Biosynthesis->Photooxidation Prevents Bleaching Bleaching & Cell Death Photooxidation->Bleaching Flufenacet Flufenacet VLCFA Very Long-Chain Fatty Acid Synthesis Flufenacet->VLCFA Inhibits Cell_Membrane_Formation Disruption of Cell Membrane Formation VLCFA->Cell_Membrane_Formation Mesosulfuron_Iodosulfuron Mesosulfuron-methyl + Iodosulfuron-sodium ALS_Enzyme Acetolactate Synthase (ALS) Mesosulfuron_Iodosulfuron->ALS_Enzyme Inhibits Amino_Acid_Synthesis Inhibition of Branched-Chain Amino Acid Synthesis ALS_Enzyme->Amino_Acid_Synthesis

Caption: Modes of action for alternative herbicides.

G Start Start Field_Preparation Field Preparation (Randomized Block Design) Start->Field_Preparation Sowing Sowing of Winter Wheat Field_Preparation->Sowing PRE_Application Pre-emergence Herbicide Application (within 2 DAS) Sowing->PRE_Application EPOST_Application Early Post-emergence Herbicide Application (2nd leaf stage) Sowing->EPOST_Application Untreated plots for comparison Data_Collection_Weeds Weed Control Assessment (3-4 weeks after treatment) PRE_Application->Data_Collection_Weeds EPOST_Application->Data_Collection_Weeds Data_Collection_Crop Crop Phytotoxicity Assessment Data_Collection_Weeds->Data_Collection_Crop Harvest Harvest at Maturity Data_Collection_Crop->Harvest Yield_Analysis Grain Yield Analysis Harvest->Yield_Analysis Statistical_Analysis Statistical Analysis (ANOVA, LSD) Yield_Analysis->Statistical_Analysis End End Statistical_Analysis->End

Caption: Experimental workflow for herbicide efficacy trials.

References

Unveiling the Target Landscape of 1-(2-Chloro-4-methylphenyl)urea: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of 1-(2-Chloro-4-methylphenyl)urea, a small molecule with a phenylurea scaffold common to many kinase inhibitors. Due to the limited availability of a comprehensive, publicly accessible screening panel for this specific compound, this analysis infers a potential cross-reactivity profile based on data from structurally similar molecules and known target classes of the phenylurea chemotype.

The core structure of this compound suggests a propensity for interaction with the ATP-binding site of protein kinases. The urea moiety can form critical hydrogen bonds with the kinase hinge region, a feature leveraged in numerous approved kinase inhibitors. The substituted phenyl ring likely contributes to interactions within the hydrophobic pocket adjacent to the hinge, influencing potency and selectivity.

Inferred Target Profile and Comparison with Analogs

Based on the cross-reactivity data of structurally related phenylurea-containing kinase inhibitors, such as Sorafenib and other RAF inhibitors, this compound is predicted to interact with a range of serine/threonine and tyrosine kinases. The primary targets are likely to be within the MAPK signaling pathway, with potential for broader off-target interactions.

Below is a summary of potential targets and a comparison with the known activities of related compounds.

Target FamilyPotential Primary TargetsStructurally Similar Inhibitor ExampleIC50 / % Inhibition of Analog
RAF Kinases BRAF, CRAF (RAF1)LY3009120 (pan-RAF inhibitor)BRAF: 31-47 nM, CRAF: 42 nM[1][2]
1-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)ureaRaf1: 66% inhibition @ 50 µM[3]
MAPK Pathway JNK11-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)ureaJNK1: 67% inhibition @ 50 µM[3]
p38-alpha1-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)ureap38-alpha: 13% inhibition @ 50 µM[3]
Other Kinases KDR (VEGFR2)LY30091203.9 µM[1]
ROCK-IIUrea-based ROCK inhibitorsSub-nanomolar to low nanomolar IC50s

It is crucial to note that these are inferred interactions, and direct experimental validation is necessary to confirm the precise cross-reactivity profile of this compound.

Experimental Protocols for Determining Cross-Reactivity

To experimentally determine the cross-reactivity profile of this compound, a variety of established assays can be employed. These assays provide quantitative data on the binding affinity and inhibitory activity of the compound against a panel of kinases and other potential off-targets.

Kinase Profiling Assays

A broad kinase screen is the most effective method to establish a comprehensive cross-reactivity profile. Commercial services like Eurofins DiscoverX's KINOMEscan™ offer screening against hundreds of kinases.

Experimental Workflow: KINOMEscan™ (Competition Binding Assay)

G cluster_prep Assay Preparation cluster_assay Binding Competition cluster_detection Quantification cluster_analysis Data Analysis Compound 1-(2-Chloro-4- methylphenyl)urea Incubation Incubate Compound with Kinase and Ligand Compound->Incubation Kinase_Library DNA-tagged Kinase Library (e.g., 480+ kinases) Kinase_Library->Incubation Ligand Immobilized ATP-competitive Ligand Ligand->Incubation qPCR Quantify Kinase Bound to Ligand via qPCR Incubation->qPCR Analysis Calculate Percent Inhibition vs. Control qPCR->Analysis G cluster_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_lysis Protein Extraction cluster_detection Target Quantification Cells Culture Intact Cells Treatment Treat Cells with This compound or DMSO (Control) Cells->Treatment Heat Heat Cells to a Range of Temperatures Treatment->Heat Lysis Lyse Cells and Separate Soluble and Precipitated Proteins Heat->Lysis Detection Quantify Soluble Target Protein (e.g., by Western Blot or ELISA) Lysis->Detection G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound Inhibitor->RAF

References

A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Substituted Urea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted urea derivatives have emerged as a versatile and potent class of compounds in modern drug discovery, demonstrating significant therapeutic potential across a range of diseases, most notably in oncology. Their unique structural features allow for critical hydrogen bonding interactions with various biological targets, leading to the modulation of key signaling pathways. This guide provides an objective comparison of the in-vitro and in-vivo efficacy of prominent substituted urea derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation therapeutics.

I. Multi-Kinase Inhibitors: The Case of Sorafenib

Sorafenib is a bi-aryl urea that functions as a multi-kinase inhibitor, targeting several key players in tumor progression and angiogenesis. Its efficacy has been demonstrated in both laboratory settings and clinical applications for various cancers.

Signaling Pathway Targeted by Sorafenib

Sorafenib primarily inhibits the Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation and survival. Additionally, it targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key components in tumor angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK VEGFR/PDGFR Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Angiogenesis Proliferation & Angiogenesis ERK->Proliferation_Angiogenesis Sorafenib Sorafenib Sorafenib->RTK Sorafenib->Raf

Figure 1: Simplified signaling pathway inhibited by Sorafenib.
Efficacy Data

CompoundTargetIn-Vitro Efficacy (IC50)Cell Line(s)In-Vivo ModelIn-Vivo EfficacyReference(s)
SorafenibRaf-1 Kinase6 nM-Human Tumor XenograftsPotent anti-tumor activity[1]
SorafenibMulti-kinase1.5 µM (IC50)Glioblastoma cellsIntracranial glioma growthSignificantly suppressed tumor growth[2][3]
SorafenibMulti-kinase-HepG2, Hepa 1.6Hepa 1.6 tumor cells in miceAbrogated anti-tumor effects when combined with MnTBAP
Experimental Protocols

In-Vitro: Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of Sorafenib is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

G cluster_workflow MTT Assay Workflow Seed_Cells Seed cancer cells in 96-well plate Add_Compound Add varying concentrations of Sorafenib Seed_Cells->Add_Compound Incubate Incubate for a specified period (e.g., 24h) Add_Compound->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

Figure 2: General workflow for an MTT-based cell proliferation assay.

In-Vivo: Xenograft Tumor Model

To evaluate in-vivo efficacy, human tumor cells are implanted into immunocompromised mice.[2]

G cluster_workflow Xenograft Model Workflow Implant_Cells Implant human tumor cells subcutaneously into mice Tumor_Growth Allow tumors to reach a palpable size Implant_Cells->Tumor_Growth Administer_Drug Administer Sorafenib or vehicle control Tumor_Growth->Administer_Drug Monitor_Tumor Monitor tumor volume over time Administer_Drug->Monitor_Tumor Analyze_Data Analyze tumor growth inhibition Monitor_Tumor->Analyze_Data

Figure 3: Workflow for an in-vivo xenograft tumor model study.

II. Antineoplastic 1-Aryl-3-(2-chloroethyl)urea Derivatives

This class of substituted ureas has demonstrated cytotoxic effects against cancer cells, with a favorable toxicity profile compared to established chemotherapeutic agents.

Efficacy Data
CompoundIn-Vitro Efficacy (ID50)Cell LineIn-Vivo ModelIn-Vivo EfficacyReference(s)
Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate28 µMLoVo cellsL1210 leukemia in BDF1 miceSignificantly enhanced survival time[4]
4-tert-butyl (3-(2-chloroethyl) ureido) benzene4 µMLoVo cellsL1210 leukemia in BDF1 miceMedian survival time 1.77 times that of the control at 10 mg/kg/day[4]
Experimental Protocols

In-Vitro: Cytotoxicity Assay

The cytotoxicity of these derivatives was determined against the human colon carcinoma cell line, LoVo. The concentration that inhibited 50% of cell growth (ID50) was calculated.[4]

In-Vivo: L1210 Leukemia Model

The antineoplastic activity was evaluated in BDF1 mice bearing L1210 leukemia tumors. The key metric for efficacy was the increase in the median survival time of treated mice compared to a control group.[4]

III. Urea-Based Prostate-Specific Membrane Antigen (PSMA) Inhibitors

Urea-based inhibitors targeting the prostate-specific membrane antigen (PSMA) have shown great promise for both imaging and therapy of prostate cancer. These compounds are often radiolabeled to allow for their detection and to deliver a therapeutic payload directly to the tumor cells.

Efficacy Data
Compound ClassIn-Vitro Efficacy (IC50)Cell LineIn-Vivo ModelIn-Vivo EfficacyReference(s)
Naphthylalanine-modified PSMA inhibitorsLow nM rangeLNCaP cellsLNCaP tumor-bearing miceEffective tumor targeting and low uptake in non-target tissues[5][6][7]
4-iodo-D-phenylalanine containing PSMA inhibitorLow nM rangeLNCaP cellsLNCaP tumor-bearing mice16.1 ± 2.5% ID/g tumor uptake at 24 h p.i.[5][6][7]
Experimental Protocols

In-Vitro: Competitive Binding Assay

The binding affinity of these urea-based inhibitors to PSMA is determined through a competitive binding assay using PSMA-expressing cells, such as the LNCaP human prostate cancer cell line.

G cluster_workflow PSMA Competitive Binding Assay Workflow Prepare_Cells Prepare PSMA-expressing cells (e.g., LNCaP) Incubate Incubate cells with a known radiolabeled PSMA ligand and varying concentrations of the test urea derivative Prepare_Cells->Incubate Wash Wash cells to remove unbound ligands Incubate->Wash Measure_Radioactivity Measure radioactivity to determine the amount of bound radioligand Wash->Measure_Radioactivity Calculate_IC50 Calculate the IC50 value Measure_Radioactivity->Calculate_IC50

Figure 4: Workflow for a PSMA competitive binding assay.

In-Vivo: Biodistribution Studies

The in-vivo efficacy and targeting capabilities of radiolabeled urea-based PSMA inhibitors are assessed through biodistribution studies in tumor-bearing mice.

Conclusion

Substituted urea derivatives represent a clinically significant class of compounds with proven efficacy in both in-vitro and in-vivo settings. The examples of Sorafenib, antineoplastic chloroethyl ureas, and PSMA inhibitors highlight the diverse applications and therapeutic potential of this chemical scaffold. The provided data and experimental workflows serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel urea-based therapeutics with improved efficacy and safety profiles. The consistent translation from potent in-vitro activity to significant in-vivo effects underscores the robustness of the substituted urea motif as a pharmacophore.

References

Benchmarking 1-(2-Chloro-4-methylphenyl)urea: A Comparative Analysis Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial potential of the novel compound 1-(2-Chloro-4-methylphenyl)urea against established clinical antimicrobial agents. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this guide presents a representative, illustrative benchmark based on the reported activities of structurally similar urea derivatives. The data herein is intended to provide a framework for the potential positioning of this compound within the broader landscape of antimicrobial agents and to guide future experimental design.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides a hypothetical comparison of the MIC values of this compound against a panel of common bacterial and fungal pathogens, benchmarked against the standard antibacterial agent Ciprofloxacin and the standard antifungal agent Fluconazole.

It is crucial to note that the MIC values for this compound are hypothetical and are projected based on the activity of analogous urea-based compounds. These values should be confirmed through rigorous experimental validation.

MicroorganismTypeThis compound (Hypothetical MIC in µg/mL)Ciprofloxacin (Reference MIC in µg/mL)Fluconazole (Reference MIC in µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria80.5 - 2N/A
Escherichia coli (ATCC 25922)Gram-negative Bacteria160.008 - 0.03N/A
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria320.25 - 1N/A
Candida albicans (ATCC 90028)Fungus (Yeast)16N/A0.25 - 1
Aspergillus niger (ATCC 16404)Fungus (Mold)>64N/A8 - 32

N/A: Not Applicable, as the agent is not effective against that type of microorganism.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of a new antimicrobial agent. The following is a detailed methodology for a standard broth microdilution assay, a common method used to determine MIC values.

Broth Microdilution Method for MIC Determination

This method is a widely accepted and standardized procedure for determining the quantitative susceptibility of microorganisms to antimicrobial agents.

1. Preparation of Materials:

  • Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Standard Antimicrobials: Stock solutions of reference agents like Ciprofloxacin and Fluconazole are prepared in their respective recommended solvents.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for non-fastidious bacteria. For fungi, RPMI-1640 medium is commonly employed.

  • Microorganism Cultures: Pure, overnight cultures of the test microorganisms are prepared in the appropriate broth. The turbidity of the cultures is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.

2. Assay Procedure:

  • Serial Dilution: A two-fold serial dilution of the test compound and standard antimicrobials is performed in the 96-well plates using the appropriate growth medium. This creates a gradient of decreasing concentrations of the antimicrobial agent across the wells.

  • Inoculation: The standardized microbial suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls:

    • Growth Control: Wells containing only the inoculated medium to ensure the viability of the microorganism.

    • Sterility Control: Wells containing only uninoculated medium to check for contamination.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound to ensure it does not inhibit microbial growth.

  • Incubation: The plates are incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 18-24 hours. For fungi, incubation is typically at 35°C for 24-48 hours.

3. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth (indicated by turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow start Start prep_compound Prepare Test Compound & Standard Stock Solutions start->prep_compound prep_media Prepare Growth Media (e.g., CAMHB, RPMI) start->prep_media prep_culture Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_culture serial_dilution Perform 2-Fold Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_media->serial_dilution inoculation Inoculate Wells with Microbial Suspension (Final Conc. ~5x10^5 CFU/mL) prep_culture->inoculation serial_dilution->inoculation controls Include Controls: - Growth - Sterility - Solvent inoculation->controls incubation Incubate Plate (e.g., 37°C, 24h) inoculation->incubation read_mic Visually Inspect & Determine MIC (Lowest concentration with no growth) incubation->read_mic end End read_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Signaling Pathway Consideration

While the precise mechanism of action for this compound is not yet elucidated, many urea-based compounds have been shown to interfere with essential cellular processes in microorganisms. A potential, though unconfirmed, mechanism could involve the inhibition of key enzymes in metabolic or biosynthetic pathways. For instance, some urea derivatives have been found to target enzymes involved in cell wall synthesis or DNA replication. The following diagram illustrates a generalized bacterial signaling pathway that could be a potential target for antimicrobial intervention.

Bacterial_Signaling_Pathway ext_signal External Stimulus (e.g., Nutrient Limitation) sensor_kinase Sensor Kinase (Membrane Protein) ext_signal->sensor_kinase autophos Autophosphorylation sensor_kinase->autophos response_reg Response Regulator (Cytoplasmic Protein) autophos->response_reg ~P phosphotransfer Phosphotransfer response_reg->phosphotransfer dna_binding DNA Binding phosphotransfer->dna_binding gene_expression Altered Gene Expression (e.g., Virulence, Biofilm Formation) dna_binding->gene_expression inhibition Potential Inhibition by This compound inhibition->sensor_kinase inhibition->response_reg

Unraveling the Structure-Activity Relationship of 1-(2-Chloro-4-methylphenyl)urea Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Drug Development Professionals

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, phenylurea derivatives have emerged as a promising class of compounds, with several analogs demonstrating potent inhibitory activity against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(2-Chloro-4-methylphenyl)urea analogs, offering valuable insights for researchers, scientists, and professionals involved in drug discovery and development. By examining the impact of structural modifications on their biological activity, we aim to elucidate key determinants for enhancing their therapeutic potential.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the second phenyl ring. The following table summarizes the in vitro cytotoxic activity (IC50) of representative analogs against various human cancer cell lines. The data presented is a compilation from multiple studies to provide a broader perspective on the SAR.

Compound IDR Group (Substitution on Second Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
1a 4-Chloro-3-(trifluoromethyl)phenylA549 (Lung Carcinoma)1.53 ± 0.46[1]
HCT-116 (Colon Carcinoma)1.11 ± 0.34[1]
PC-3 (Prostate Cancer)1.98 ± 1.27[1]
1b 4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenylA549 (Lung Carcinoma)2.39 ± 0.10[2]
HCT-116 (Colon Carcinoma)3.90 ± 0.33[2]
1c 2-methyl-6-(4-chlorophenyl)pyridin-3-ylA549 (Lung Carcinoma)3.22 ± 0.2[3]
HCT-116 (Colon Carcinoma)2.71 ± 0.16[3]

Experimental Protocols

The evaluation of the anticancer activity of these compounds typically involves in vitro cytotoxicity assays. The following are detailed methodologies for two commonly employed assays:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[4][5][6]

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing four times with 1% acetic acid.

  • Dye Solubilization: The plates are air-dried, and 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm.

  • IC50 Determination: The IC50 values are determined from dose-response curves.[3][7][8][9][10]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the key structure-activity relationships for this compound analogs based on the available data. It highlights how different substitutions on the second phenyl ring influence their anticancer activity.

SAR_of_Phenylurea_Analogs cluster_core Core Structure cluster_substituents Substituents on Second Phenyl Ring Core This compound High_Activity Electron-withdrawing groups (e.g., -CF3, Halogens) Core->High_Activity Potent Activity Moderate_Activity Bulky heterocyclic groups (e.g., substituted pyridinyl) Core->Moderate_Activity Moderate Activity Low_Activity Electron-donating groups (e.g., -OCH3, -CH3) Core->Low_Activity Reduced Activity Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates and Activates Proliferation Cell Proliferation Transcription_Factors->Proliferation Survival Cell Survival Transcription_Factors->Survival Inhibitor This compound Analog Inhibitor->Raf Inhibits

References

A Head-to-Head Comparison of 1-(2-Chloro-4-methylphenyl)urea and Thiourea Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, both urea and thiourea scaffolds serve as privileged structures in the design of novel therapeutic agents. Their ability to form stable hydrogen bonds with biological targets has led to their incorporation into a wide array of compounds with diverse pharmacological activities. This guide provides a head-to-head comparison of 1-(2-Chloro-4-methylphenyl)urea and representative thiourea derivatives, focusing on their synthesis, anticancer, and antimicrobial properties, supported by available experimental data and detailed protocols.

Chemical Synthesis Overview

The synthesis of this compound and its corresponding thiourea analogs generally involves the reaction of an appropriate isocyanate or isothiocyanate with an amine.

Synthesis of Thiourea Derivatives: A common method for synthesizing N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. For instance, a series of novel 4-chloro-3-nitrophenylthiourea derivatives were synthesized and evaluated for their biological activities.

Anticancer Activity: A Comparative Look

While direct comparative experimental data for this compound is not available in the reviewed literature, we can infer potential activity based on structurally similar compounds and the general behavior of the diaryl urea class. Diaryl ureas are known to exhibit anticancer properties, often by inhibiting key signaling pathways.

Thiourea derivatives, on the other hand, have demonstrated significant anticancer potential, with some studies indicating superior activity over their urea counterparts.

Table 1: Comparative Anticancer Activity Data (Illustrative)

CompoundCancer Cell LineIC50 (µM)Reference
Structurally Similar Urea Derivative HCT116No data found-
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)ureaHepG2>50[1]
Sorafenib (a diaryl urea drug)HepG2~19.7[1]
Thiourea Derivative Example
1-(4-hexylbenzoyl)-3-methylthioureaHeLa412[2]
1-(4-hexylbenzoyl)-3-methylthioureaMCF-7390[2]
Thioureas 5a-5d (Salinomycin derivatives)SW620 (metastatic colon cancer)2-10 fold higher potency than Salinomycin[3]

Note: The data presented is for illustrative purposes and highlights the general activity of the compound classes. Direct comparison is limited by the lack of data for this compound.

Mechanism of Action in Cancer

Urea Derivatives: Many diaryl urea compounds, such as the FDA-approved drug Sorafenib, function as multi-kinase inhibitors. A key target is the Ras/Raf/MEK/ERK signaling pathway , which is crucial for cell proliferation and survival. By inhibiting Raf kinases, these compounds can halt the signaling cascade that drives tumor growth.[4][5]

Thiourea Derivatives: The anticancer mechanism of thiourea derivatives is diverse. Some induce apoptosis and the production of reactive oxygen species (ROS) in cancer cells.[3] Others have been shown to target specific enzymes involved in cancer progression.

Antimicrobial Activity: A Comparative Look

Both urea and thiourea derivatives have been investigated for their antimicrobial properties. Generally, thiourea derivatives have been more extensively studied and have often shown more potent activity.

Table 2: Comparative Antimicrobial Activity Data (Illustrative)

CompoundBacterial StrainMIC (µg/mL)Reference
Structurally Similar Urea Derivative S. aureusNo data found-
1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)ureaA. baumannii- (94.5% growth inhibition at 32 µg/mL)[6]
Thiourea Derivative Example
4-chloro-3-nitrophenylthiourea derivative with 3-chloro-4-methylphenyl substituent (Compound 13)S. aureus (standard and hospital strains)0.5-2[7]
1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthioureaS. aureusNo data found (MIC for MCF-7 cells is 25.8 µM)[2]

Note: The data presented is for illustrative purposes. Direct comparison is limited by the lack of data for this compound. Compound 13 is structurally very similar to a thiourea analog of the target urea compound.

Mechanism of Action in Bacteria

Urea Derivatives: The antimicrobial mechanism of urea derivatives is less commonly reported than that of thioureas. Some studies have shown that certain urea derivatives can inhibit bacterial growth, but the specific molecular targets are often not as well-defined as for their thiourea counterparts.

Thiourea Derivatives: A significant mechanism of action for antimicrobial thiourea derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV .[8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This is a different mechanism from many common antibiotics, making thiourea derivatives promising candidates for combating drug-resistant bacteria.

Experimental Protocols

Synthesis of N,N'-Disubstituted Ureas (General Procedure)

A general method for the synthesis of unsymmetrical N,N'-diaryl ureas involves the reaction of an amine with an isocyanate.

  • Reaction Setup: An amine is dissolved in a suitable anhydrous solvent (e.g., acetone, THF) under an inert atmosphere.

  • Addition of Isocyanate: A solution of the corresponding isocyanate in the same solvent is added dropwise to the amine solution at room temperature or a slightly elevated temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent to yield the desired urea derivative.[9]

Synthesis of N,N'-Disubstituted Thioureas (General Procedure)

A common and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate.

  • Reaction Setup: An aromatic amine is dissolved in a suitable solvent such as acetone or ethanol.

  • Addition of Isothiocyanate: An equimolar amount of the corresponding isothiocyanate is added to the solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.

  • Isolation and Purification: The resulting solid product is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then purified by recrystallization.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell inhibition rate is calculated, and the IC50 value is determined.[10]

Antimicrobial Activity Assessment: Agar Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical compounds.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.

  • Well Preparation: Wells of 6-8 mm in diameter are punched into the agar plate using a sterile cork borer.

  • Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[11]

Signaling Pathways and Experimental Workflows

// Nodes extracellular [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mek [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; erk [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; urea [label="Diaryl Urea\nDerivatives", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges extracellular -> receptor; receptor -> ras [label=" Activates"]; ras -> raf [label=" Activates"]; raf -> mek [label=" Phosphorylates"]; mek -> erk [label=" Phosphorylates"]; erk -> nucleus; nucleus -> proliferation [label=" Regulates Gene\nExpression for"]; urea -> raf [label=" Inhibits", color="#EA4335", arrowhead=tee]; } dot Figure 1: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of diaryl urea derivatives.

// Nodes start [label="Start: Prepare Bacterial Inoculum\nand Agar Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; inoculate [label="Inoculate Agar Surface\nwith Bacteria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; create_wells [label="Create Wells in the Agar", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_compounds [label="Add Test Compounds\n(Urea/Thiourea Derivatives)\nand Controls to Wells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate Plates\n(e.g., 37°C for 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="Measure Diameter of\nInhibition Zones (mm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Compare Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> inoculate; inoculate -> create_wells; create_wells -> add_compounds; add_compounds -> incubate; incubate -> measure; measure -> end; } dot Figure 2: Experimental workflow for the Agar Well Diffusion antimicrobial assay.

Conclusion

This comparative guide highlights the significant potential of both urea and thiourea derivatives as scaffolds for the development of novel anticancer and antimicrobial agents. While a direct, quantitative comparison involving this compound is hampered by the lack of specific experimental data in the public domain, the available literature suggests that thiourea derivatives often exhibit more potent biological activities in both arenas. The distinct mechanisms of action—kinase inhibition for many anticancer ureas and DNA gyrase inhibition for antimicrobial thioureas—underscore the versatility of these structural motifs. Further research, including the direct comparative testing of this compound against its thiourea analogue, is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of 1-(2-Chloro-4-methylphenyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 1-(2-Chloro-4-methylphenyl)urea with appropriate personal protective equipment (PPE). Based on the known hazards of similar chlorinated organic compounds and ureas, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of dust generation or aerosolization, a NIOSH-approved respirator with an organic vapor/particulate filter is advised.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.

Quantitative Data for Disposal Considerations

While specific quantitative data for this compound is not available, the following table outlines the types of information that would be found on a comprehensive SDS and are critical for a final disposal determination. Researchers should strive to find this information from the supplier or through analytical testing if necessary.

ParameterValue (Example Data)Significance for Disposal
LD50 (Oral, Rat) Data not available (Urea: >8,471 mg/kg)A lower LD50 indicates higher toxicity, which may necessitate more stringent disposal methods and specialized waste contractors.
Aquatic Toxicity Data not availableHigh aquatic toxicity would prohibit any form of drain disposal, even in minute quantities, and would require disposal methods that prevent environmental release.
Persistence and Degradability Data not availableCompounds that are persistent and not readily biodegradable require disposal methods such as incineration at high temperatures to ensure complete destruction and prevent long-term environmental contamination.
Solubility in Water Data not available (Urea: Highly soluble)Solubility information is crucial for determining the potential for environmental transport if released and for selecting appropriate cleaning and decontamination procedures.
Flash Point Data not availableThe flash point determines the flammability of the substance and dictates storage and handling precautions, as well as the suitability of certain disposal methods like incineration.
Decomposition Temperature Data not available (Urea: Decomposes above 132°C)Knowledge of the decomposition temperature and byproducts is essential for safe incineration and to avoid the formation of more hazardous substances during thermal treatment. For chlorinated compounds, the formation of dioxins or other toxic gases is a concern.

Disposal Workflow

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for "this compound and related contaminated materials."

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or environmental health and safety (EHS) professional. Incompatible materials can lead to dangerous reactions.

Step 2: Waste Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage area should be secure, well-ventilated, and away from sources of heat or ignition.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 3: Professional Waste Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste contractor with all available information about the compound, including its chemical name, structure, and any known or suspected hazards.

  • The most common and recommended method for the disposal of chlorinated organic compounds is incineration in a licensed hazardous waste incinerator. This process ensures the complete destruction of the compound at high temperatures, minimizing the risk of environmental contamination.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical like this compound, especially in the absence of a specific SDS.

start Start: Need to Dispose of This compound sds_check Is a specific Safety Data Sheet (SDS) available for the compound? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no No specific SDS available. Treat as hazardous waste with unknown characteristics. sds_check->sds_no No end End: Safe and Compliant Disposal sds_yes->end characterize Characterize waste based on known properties of analogous compounds (chlorinated urea). sds_no->characterize containerize Properly label and containerize the waste. Ensure container is sealed and in good condition. characterize->containerize segregate Segregate from incompatible waste streams. containerize->segregate store Store in a designated and secure satellite accumulation area with secondary containment. segregate->store contact_ehs Contact institutional Environmental, Health & Safety (EHS) or a licensed hazardous waste contractor. store->contact_ehs provide_info Provide all available information (chemical name, structure, potential hazards) to the waste handler. contact_ehs->provide_info disposal Arrange for disposal via high-temperature incineration at a licensed facility. provide_info->disposal disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Personal protective equipment for handling 1-(2-Chloro-4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(2-Chloro-4-methylphenyl)urea

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Assessment

Hazard Summary:

Hazard StatementClassification
Harmful if swallowedAcute toxicity, Oral (Category 4)
Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)
May cause skin and eye irritationInferred from related compounds
Potential for dust explosionInferred for finely divided organic solids
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

PPE Requirements:

Protection TypeSpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves should be inspected before use and changed immediately if contaminated.[3][4]
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles.[5] A face shield should be worn in situations with a risk of splashing or dust generation.[5][6]
Skin and Body Protection A lab coat or chemical-resistant coveralls.[4] Closed-toe shoes are required.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended.[3] Ensure proper fit and training before use.[4]
Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.

  • Avoid generating dust.[3] Use techniques such as gentle scooping or working with wetted material to minimize airborne particles.

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

Immediate and appropriate response to spills is critical to prevent exposure and environmental contamination.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: For dry spills, carefully sweep or vacuum the material. Avoid raising dust. For liquid spills, use an inert absorbent material.

  • Collect: Place all contaminated materials into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Inform the laboratory supervisor or safety officer of the incident.

First Aid:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

  • If on Skin: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[7]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3][7] Seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

Disposal Plan

This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.

Disposal Guidelines:

  • Collect all waste, including contaminated PPE, in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of this chemical down the drain or in general waste.[8]

  • Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations for chlorinated organic compounds.[9][10]

Visual Workflow for Handling and Disposal

The following diagram illustrates the procedural flow for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_start Start: Obtain this compound assess_hazards Assess Hazards & Review SDS of Similar Compounds prep_start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe work_area Work in Ventilated Area (Fume Hood) don_ppe->work_area handle_chemical Handle Chemical (Weighing, Dissolving, etc.) work_area->handle_chemical decontaminate_equipment Decontaminate Glassware & Equipment handle_chemical->decontaminate_equipment clean_work_area Clean Work Area decontaminate_equipment->clean_work_area collect_waste Collect All Hazardous Waste clean_work_area->collect_waste label_waste Label Waste Container collect_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste end End dispose_waste->end End of Process

Caption: Workflow for handling this compound.

References

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1-(2-Chloro-4-methylphenyl)urea

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